2-Fluoro-4-methoxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYGOIQKPGPBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343980 | |
| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-09-4 | |
| Record name | 2-Fluoro-4-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 2-fluoro-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzyl alcohol: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzyl alcohol, a substituted aromatic alcohol of increasing interest to researchers in drug development and materials science. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications, offering field-proven insights for scientific professionals.
Core Molecular Profile: Physicochemical Properties and Structure
This compound is a distinct chemical entity characterized by the presence of a fluorine atom and a methoxy group on the benzene ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological interactions.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | (2-fluoro-4-methoxyphenyl)methanol[1][2] |
| CAS Number | 405-09-4[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₉FO₂[1][2][6][8] |
| Molecular Weight | 156.16 g/mol [2][4] |
| SMILES | COC1=CC=C(CO)C(F)=C1[1][2] |
| InChI Key | AZYGOIQKPGPBTM-UHFFFAOYSA-N[2][4] |
Physical and Chemical Properties
The compound's physical state and recommended storage conditions are critical for maintaining its integrity in a research setting.
| Property | Value | Source |
| Appearance | Clear colorless to yellow liquid | [5] |
| Purity | Typically ≥95% | [1][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
| Refractive Index | 1.5225-1.5275 @ 20°C | [5] |
Molecular Structure and Electronic Effects
The unique arrangement of substituents on the benzyl alcohol core dictates its chemical behavior. The electron-donating methoxy group (at position 4) and the electron-withdrawing, highly electronegative fluorine atom (at position 2) create a nuanced electronic environment. This substitution pattern is crucial for its role as a synthetic building block, influencing reaction pathways and the properties of derivative compounds.
Caption: Chemical structure of (2-fluoro-4-methoxyphenyl)methanol.
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. This method is favored for its high yield and operational simplicity.
Rationale for Synthetic Approach
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.
-
Expertise & Experience: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers superior practical advantages. It is a milder reagent, selective for aldehydes and ketones, and is significantly safer to handle as it can be used in protic solvents like ethanol or methanol without violent decomposition. This makes the reaction setup and workup procedures more straightforward and scalable.
Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde
This protocol describes a self-validating system for producing high-purity this compound.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the final product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The following data are representative of what is expected for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.0 | m | 2H | Ar-H | Aromatic protons in a complex splitting pattern due to F-H coupling. |
| ~6.8-6.6 | m | 1H | Ar-H | Aromatic proton influenced by both F and OCH₃ groups. |
| 4.65 | s | 2H | -CH ₂OH | Methylene protons adjacent to the hydroxyl group. |
| 3.80 | s | 3H | -OCH ₃ | Methyl protons of the methoxy group. |
| ~2.5 (variable) | br s | 1H | -OH | Hydroxyl proton; shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum identifies all unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 (d) | C -F | Aromatic carbon directly bonded to fluorine; exhibits a large C-F coupling constant. |
| ~158 | C -OCH₃ | Aromatic carbon bonded to the methoxy group. |
| ~125 (d) | C -CH₂OH | Aromatic carbon bearing the hydroxymethyl group; shows smaller C-F coupling. |
| ~115 (d) | Ar-C H | Aromatic methine carbon adjacent to the fluorine atom. |
| ~102 | Ar-C H | Aromatic methine carbon ortho to the methoxy group. |
| ~98 (d) | Ar-C H | Aromatic methine carbon meta to the fluorine atom. |
| ~60 | -C H₂OH | Aliphatic carbon of the hydroxymethyl group. |
| 55.5 | -OC H₃ | Methyl carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1200 | Strong | C-O Stretch | Aryl Ether |
| 1100-1000 | Strong | C-O Stretch | Primary Alcohol |
| 1150-1100 | Strong | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 156.06
-
Key Fragments: Loss of H₂O (m/z = 138), loss of CH₂OH (m/z = 125), and fragments corresponding to the substituted aromatic ring.
Chemical Reactivity and Applications
This compound is a versatile building block, primarily due to the reactivity of its primary alcohol and the substituted aromatic ring.
Key Synthetic Transformations
The compound can undergo several key reactions, making it a valuable intermediate:
-
Oxidation: The primary alcohol can be oxidized to 2-fluoro-4-methoxybenzaldehyde using mild reagents (e.g., PCC, DMP) or further to 2-fluoro-4-methoxybenzoic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).
-
Etherification: The hydroxyl group can be converted into an ether (e.g., Williamson ether synthesis). The resulting ether could serve as a fluorinated version of the widely used p-methoxybenzyl (PMB) protecting group.[9]
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) yields the corresponding esters.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, with the directing effects of the fluoro and methoxy groups guiding the position of new substituents.
Caption: Key synthetic pathways from this compound.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modify physicochemical properties like lipophilicity. As a fluorinated building block, this compound serves as a valuable synthon for introducing a fluorinated benzyl moiety into complex molecules, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Potential in Materials Science
The aldehyde precursor, 2-Fluoro-4-methoxybenzaldehyde, is recognized as a building block for advanced materials such as organic light-emitting diodes (OLEDs) and specialty polymers.[10] The fluorine atom can impart thermal stability and hydrophobicity, while the aromatic system contributes to electronic properties.[10] By extension, the alcohol derivative can be used to synthesize monomers for polyesters and other polymers where tailored electronic and physical properties are desired.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The information is derived from its Safety Data Sheet (SDS).
Hazard Identification
Recommended Handling and Storage
-
Handling: Use in a well-ventilated place, such as a chemical fume hood.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid the formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek medical advice if symptoms persist.[3][11]
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[3] |
| Hand Protection | Handle with chemical-impermeable gloves (inspected prior to use).[3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded.[3] |
References
- 1. This compound 95% | CAS: 405-09-4 | AChemBlock [achemblock.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 405-09-4 [sigmaaldrich.com]
- 5. H32118.09 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. 405-09-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. watson-int.com [watson-int.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzyl Alcohol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxybenzyl alcohol (CAS No. 405-09-4), a key fluorinated building block for professionals in research, chemical synthesis, and drug development. The strategic placement of fluorine and methoxy groups on the benzyl scaffold imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, provides a robust, field-proven synthesis protocol, explores its applications, and outlines essential safety and handling procedures.
Core Compound Identity and Properties
This compound is a substituted aromatic alcohol. The presence of an electron-withdrawing fluorine atom ortho to the hydroxymethyl group and an electron-donating methoxy group para to it creates a distinct electronic environment that influences its reactivity and the properties of downstream compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉FO₂ | [1][2] |
| Molecular Weight | 156.16 g/mol | [1] |
| CAS Number | 405-09-4 | [1][2] |
| IUPAC Name | (2-Fluoro-4-methoxyphenyl)methanol | [1] |
| Synonyms | 2-Fluoro-p-anisyl alcohol, 3-Fluoro-4-hydroxymethyl anisole | [1] |
| Physical Form | Liquid | |
| Appearance | Clear, colorless to yellow liquid | |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Synthesis Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde
The most direct and widely applicable method for synthesizing this compound is the chemoselective reduction of the corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity, making it ideal for both laboratory and scale-up operations.
Causality of Experimental Design:
-
Reagent Choice (NaBH₄): Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LAH) because it selectively reduces the aldehyde functional group without affecting other potentially sensitive moieties on the aromatic ring.[3] It is also safer to handle and does not require strictly anhydrous conditions.
-
Solvent Choice (Ethanol/Methanol): Protic solvents like ethanol or methanol are preferred for NaBH₄ reductions. They not only dissolve the aldehyde substrate but also act as a proton source to protonate the intermediate alkoxide, forming the final alcohol product upon workup.
-
Temperature Control (0°C to Room Temperature): The initial addition of NaBH₄ is often performed at 0°C to moderate the initial exothermic reaction. Allowing the reaction to proceed to completion at room temperature is sufficient to ensure a high conversion rate without promoting side reactions.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (1 equivalent) in ethanol (10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: To the cooled solution, add sodium borohydride (1.2 equivalents) slowly in small portions over 15 minutes. (Note: Hydrogen gas evolution may be observed) .
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until gas evolution ceases. This step neutralizes excess NaBH₄ and the sodium borate salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Applications in Research and Development
While specific, publicly documented applications of this compound are emergent, its structural motifs are highly relevant in modern medicinal and materials chemistry. Its utility can be inferred from the applications of its precursors and closely related analogs.
-
Intermediate for Bioactive Molecules: Fluorinated aromatic compounds are of high interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This alcohol serves as a key intermediate, allowing for the introduction of the 2-fluoro-4-methoxybenzyl moiety into larger, more complex bioactive scaffolds.
-
Precursor for Agrochemicals: The synthesis of highly fluorinated benzyl alcohol derivatives is crucial for the production of modern pyrethroid insecticides.[5][6] The structural backbone of this compound makes it a candidate for derivatization into new agrochemical agents.
-
Building Block in Materials Science: The precursor, 2-fluoro-4-methoxybenzaldehyde, is utilized in the development of advanced materials such as high-performance polymers and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluoro and methoxy groups are valuable in designing materials with specific optical and thermal characteristics.
Safety and Handling
As a professional researcher or scientist, adherence to strict safety protocols is paramount when handling any chemical intermediate.
-
Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 6. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
2-Fluoro-4-methoxybenzyl alcohol synthesis from 2-Fluoro-4-methoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxybenzyl alcohol from 2-Fluoro-4-methoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthetic transformation of 2-Fluoro-4-methoxybenzaldehyde to this compound, a valuable building block in medicinal chemistry and materials science. We delve into the core chemical principles governing the reduction of aromatic aldehydes, presenting two field-proven methodologies: chemoselective reduction using sodium borohydride and catalytic hydrogenation. The narrative emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and critical safety considerations to ensure reliable and reproducible outcomes.
Introduction: The Significance of a Fluorinated Benzyl Alcohol
Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound, with its specific substitution pattern, serves as a key intermediate for the synthesis of complex bioactive molecules and functional materials. The efficient and selective synthesis of this alcohol from its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde, is a fundamental and frequently employed transformation in synthetic chemistry. This document serves as an authoritative guide to this process, grounded in established chemical principles and validated laboratory practices.
Foundational Principles: The Reduction of a Carbonyl Group
The conversion of an aldehyde to a primary alcohol is a classic example of a reduction reaction in organic chemistry. At its core, this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1]
The mechanism proceeds in two distinct stages:
-
Nucleophilic Addition: The electron-rich hydride acts as a nucleophile, attacking the partially positive carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: A proton source (typically a protic solvent or an acidic workup) donates a proton to the negatively charged oxygen atom, yielding the final alcohol product.
The choice of reducing agent is critical and dictates the reaction's selectivity, safety, and scalability. While numerous reagents can effect this change, sodium borohydride and catalytic hydrogenation represent two of the most practical and widely adopted methods.
Methodology I: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, making it an exemplary choice for the reduction of aldehydes and ketones.[2]
Rationale for Selection (The "Why")
-
Chemoselectivity: NaBH₄ exhibits excellent functional group tolerance. It readily reduces aldehydes and ketones but, under standard conditions, does not reduce less reactive carbonyl derivatives such as esters, amides, or carboxylic acids.[3] This selectivity is crucial when working with multifunctional molecules, preventing unwanted side reactions.
-
Operational Simplicity: The reaction is typically performed in common protic solvents like methanol or ethanol at or below room temperature, requiring standard laboratory glassware.[3][4]
-
Safety Profile: Compared to more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle. It reacts slowly and controllably with protic solvents, whereas LiAlH₄ reacts violently.
Experimental Protocol
Materials and Reagents:
-
2-Fluoro-4-methoxybenzaldehyde (C₈H₇FO₂, MW: 154.14 g/mol )
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq.) in methanol (approx. 10 volumes, e.g., 30 mL for 3 g of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial for controlling the initial exotherm upon addition of the reducing agent.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled reaction and manages the evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours.
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the excess NaBH₄ by slowly adding 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Data Summary
| Parameter | Value/Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvent stabilizes the borohydride and serves as the proton source for the alkoxide. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm; reaction proceeds efficiently at room temperature. |
| Stoichiometry (NaBH₄) | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the aldehyde. |
| Typical Reaction Time | 3 - 5 hours | Sufficient time for complete reduction at the specified temperature. |
| Workup | Acidic Quench | Neutralizes the borate salts and destroys excess NaBH₄. |
| Typical Yield | >95% | This reduction is generally a high-yielding transformation. |
Workflow Visualization
Caption: Workflow for NaBH₄ reduction of 2-Fluoro-4-methoxybenzaldehyde.
Methodology II: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and green alternative for aldehyde reduction. This method utilizes hydrogen gas (H₂) and a heterogeneous catalyst, typically a noble metal on a solid support, to achieve the reduction.
Rationale for Selection (The "Why")
-
Atom Economy: This method is highly atom-economical, as the only reagent is hydrogen, and the only byproduct is typically heat. There are no stoichiometric inorganic byproducts to be removed.
-
Scalability: Catalytic hydrogenation is a robust and highly scalable process, making it attractive for industrial applications.
-
Catalyst Reusability: The heterogeneous catalyst can often be recovered by simple filtration and reused, reducing cost and waste.
-
Conditions: The reaction can often be run under mild pressure and temperature conditions.[5]
Experimental Protocol
Materials and Reagents:
-
2-Fluoro-4-methoxybenzaldehyde
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Celite™ or a similar filter aid
Procedure:
-
Vessel Charging: To a suitable high-pressure reaction vessel, add 2-Fluoro-4-methoxybenzaldehyde (1.0 eq.) and a solvent such as ethanol (approx. 15-20 volumes).
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol%). The catalyst should be handled with care in a well-ventilated area, as dry Pd/C can be pyrophoric.
-
Inerting: Seal the vessel and purge the headspace several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing to the desired level (e.g., 3-4 bar / 50 psi).
-
Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Completion & Purging: Once the reaction is complete (typically 4-16 hours), stop the agitation and carefully vent the excess hydrogen. Purge the vessel again with inert gas.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely in the air, as it may ignite. It should be wetted with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the desired this compound.
Data Summary
| Parameter | Value/Condition | Rationale |
| Catalyst | 5% Pd/C | A common, effective, and robust catalyst for aldehyde hydrogenation. |
| Solvent | Ethanol, Ethyl Acetate | Common solvents that are stable under hydrogenation conditions. |
| H₂ Pressure | 3 - 5 bar (approx. 45-75 psi) | Mild pressure is typically sufficient for this transformation.[5] |
| Temperature | Room Temperature | The reaction is generally efficient without heating. |
| Catalyst Loading | 1 - 5 mol% | A low catalytic amount is sufficient for complete conversion. |
| Typical Yield | >98% | Hydrogenation is very efficient and often proceeds to full conversion. |
Workflow Visualization
Caption: Workflow for catalytic hydrogenation of 2-Fluoro-4-methoxybenzaldehyde.
Product Purification and Characterization
The crude product obtained from either method is often of high purity. However, for exacting applications, purification by flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) or recrystallization may be employed.
Characterization is confirmed using standard spectroscopic techniques:
-
¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet or doublet for the benzylic CH₂ protons (~4.5 ppm) and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm) and the appearance of a new signal for the benzylic carbon (~60-65 ppm).
-
IR Spectroscopy: Disappearance of the strong C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Conclusion
The reduction of 2-Fluoro-4-methoxybenzaldehyde to this compound is a straightforward yet critical synthetic step. Both sodium borohydride reduction and catalytic hydrogenation offer highly efficient and reliable pathways to the desired product. The choice between them depends on the specific requirements of the synthesis: NaBH₄ offers unparalleled operational simplicity and chemoselectivity for small-scale lab work, while catalytic hydrogenation provides a greener, more atom-economical, and scalable solution for larger quantities. By understanding the principles and protocols detailed in this guide, researchers can confidently and effectively produce this key synthetic intermediate.
References
- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Fluoro-4-methoxybenzyl alcohol: An In-depth Technical Guide
Introduction
2-Fluoro-4-methoxybenzyl alcohol, a substituted aromatic alcohol, serves as a crucial building block in the synthesis of various organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are of significant interest in drug design and the development of novel materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex chemical systems.
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein, based on predictive models and analysis of analogous structures, offers researchers, scientists, and drug development professionals a detailed reference for the characterization of this important chemical entity.
Molecular Structure and Key Features
The structural formula of this compound is C₈H₉FO₂[1], with a molecular weight of 156.15 g/mol [1]. The molecule consists of a benzyl alcohol core, substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy group.
Figure 1: Molecular Structure of this compound.
The presence of the electronegative fluorine atom ortho to the hydroxymethyl group and the electron-donating methoxy group para to it creates a unique electronic environment within the aromatic ring, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and comparison with structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the hydroxyl proton, and the methoxy protons. The solvent used for analysis (typically CDCl₃ or DMSO-d₆) will influence the chemical shift of the hydroxyl proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Doublet of doublets | 1H | Aromatic H (C6-H) |
| ~6.7 - 6.9 | Doublet of doublets | 1H | Aromatic H (C5-H) |
| ~6.6 - 6.7 | Doublet | 1H | Aromatic H (C3-H) |
| ~4.6 | Singlet | 2H | Benzylic CH₂ |
| ~3.8 | Singlet | 3H | Methoxy CH₃ |
| Variable | Singlet (broad) | 1H | Hydroxyl OH |
Interpretation and Rationale:
-
Aromatic Protons: The three aromatic protons will appear as distinct multiplets due to coupling with each other and with the fluorine atom. The proton at C6 will be a doublet of doublets due to ortho-coupling with the proton at C5 and meta-coupling with the fluorine at C2. The proton at C5 will also be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will likely appear as a doublet due to ortho-coupling with the proton at C5.
-
Benzylic Protons: The two protons of the CH₂OH group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet and can be confirmed by D₂O exchange.
Figure 2: Predicted ¹H NMR key correlations for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms to which it is coupled (C-F coupling).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~160 (d) | Large | C2 (C-F) | | ~158 | | C4 (C-O) | | ~128 (d) | Small | C6 | | ~125 (d) | Small | C1 (C-CH₂OH) | | ~105 (d) | Medium | C5 | | ~102 (d) | Medium | C3 | | ~60 | | Benzylic CH₂ | | ~55 | | Methoxy CH₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon directly attached to the fluorine atom (C2) will show the largest C-F coupling constant and will be significantly downfield. The other aromatic carbons will also exhibit smaller C-F couplings depending on their proximity to the fluorine atom. The carbon attached to the methoxy group (C4) will also be downfield.
-
Aliphatic Carbons: The benzylic carbon (CH₂) and the methoxy carbon (CH₃) will appear in the typical aliphatic region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic (CH₂, CH₃) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1000 | C-O stretch | Alcohol, Ether |
| 1200 - 1100 | C-F stretch | Aryl-F |
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is a characteristic feature of the hydroxyl group of an alcohol, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and CH₃ groups are observed below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to several sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the methoxy group are expected in the 1250-1000 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1200-1100 cm⁻¹ region is indicative of the C-F bond.
Figure 3: Experimental workflow for FT-IR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 156 | [C₈H₉FO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [C₇H₆FO]⁺ | Loss of OH radical |
| 125 | [C₇H₆FO]⁺ | Loss of CH₂OH radical |
| 111 | [C₆H₄FO]⁺ | Loss of CH₃ from methoxy group |
| 95 | [C₆H₄F]⁺ | Loss of CO from the ring |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak at m/z 156 should be observable, confirming the molecular weight.
-
Loss of Hydroxyl Radical: Fragmentation of the alcohol can lead to the loss of a hydroxyl radical (·OH), resulting in a fragment at m/z 139.
-
Loss of Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the benzylic carbon can result in the loss of a ·CH₂OH radical, giving a peak at m/z 125.
-
Loss of Methyl Radical: The methoxy group can lose a methyl radical (·CH₃) to form a fragment at m/z 111.
-
Further Fragmentation: The aromatic ring can undergo further fragmentation, such as the loss of carbon monoxide (CO), leading to smaller fragment ions.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The distinct patterns in the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, arising from the unique combination of fluoro, methoxy, and benzyl alcohol functionalities, serve as reliable fingerprints for this compound. This comprehensive spectroscopic analysis is an invaluable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, facilitating the confident use and further investigation of this versatile chemical intermediate.
References
An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-methoxybenzyl Alcohol
Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of 2-Fluoro-4-methoxybenzyl alcohol (CAS No. 405-09-4). As a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring formulation efficacy, and maintaining product integrity.
This document moves beyond a simple recitation of data. It is structured to provide a deep, mechanistic understanding of the factors governing the behavior of this compound in various environments. By elucidating the "why" behind the experimental observations and theoretical predictions, we aim to empower you to make informed decisions in your research and development endeavors. The protocols and analytical methodologies detailed herein are designed to be self-validating, promoting a culture of scientific rigor and reproducibility.
Core Physicochemical Properties: A Snapshot
This compound is a substituted aromatic alcohol with the molecular formula C₈H₉FO₂ and a molecular weight of approximately 156.16 g/mol .[1] It typically presents as a clear, colorless to pale yellow liquid.[2][3] The presence of a fluorine atom and a methoxy group on the benzene ring, in addition to the primary alcohol functionality, imparts a unique set of properties that influence its solubility and reactivity.
| Property | Value | Source |
| CAS Number | 405-09-4 | [1] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.16 g/mol | [4] |
| Appearance | Clear, colorless to yellow liquid | [2][3] |
| IUPAC Name | (2-Fluoro-4-methoxyphenyl)methanol | [4] |
Solubility Profile: A Predictive and Practical Approach
A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and biological studies. While experimental solubility data for this compound is not extensively published, we can infer its behavior based on its structural features and data from analogous compounds.
Predicted Solubility in Common Solvents
The presence of a polar hydroxyl group suggests some degree of solubility in polar solvents, while the aromatic ring and methoxy group contribute to its lipophilicity, favoring solubility in organic solvents. The fluorine atom, being highly electronegative, can influence the molecule's dipole moment and its ability to participate in hydrogen bonding, thereby subtly altering its solubility profile compared to its non-fluorinated analog, 4-methoxybenzyl alcohol.
For 4-methoxybenzyl alcohol, it is reported to be poorly soluble in water but soluble in organic solvents.[5] It is reasonable to hypothesize a similar trend for this compound.
Table of Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic aromatic ring and methoxy group likely dominate over the polar hydroxyl and fluoro groups. |
| Methanol, Ethanol | High | The alcohol functionality will readily form hydrogen bonds with these protic solvents. |
| Acetone, Ethyl Acetate | High | Good solubility is expected due to the compound's moderate polarity. |
| Dichloromethane, Chloroform | High | The aromatic character of the molecule favors solubility in these non-polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. |
| Hexane | Low to Moderate | The polarity of the hydroxyl group may limit solubility in highly non-polar solvents like hexane. |
Causality Behind Predictions: The "like dissolves like" principle is the cornerstone of these predictions. The interplay between the polar hydroxyl and fluoro groups and the non-polar benzene ring and methoxy group dictates the compound's affinity for different solvent environments.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method provides a robust framework for determining the solubility of this compound in various solvents.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours with continuous agitation to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
-
Quantification of Dissolved Solute:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample and calculate the concentration of this compound based on a standard curve.
-
-
Data Reporting:
-
Express solubility in units of mg/mL or mol/L.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for experimental solubility determination.
Stability Profile: Understanding and Mitigating Degradation
The stability of this compound is a critical parameter that can impact its shelf-life, the impurity profile of its reaction products, and the safety of its handling. The primary degradation pathways for benzyl alcohols are typically oxidation and, to a lesser extent, reactions involving the hydroxyl group.
Susceptibility to Oxidation
Benzyl alcohols are known to be susceptible to oxidation, which can convert the primary alcohol to the corresponding aldehyde (2-fluoro-4-methoxybenzaldehyde) and subsequently to the carboxylic acid (2-fluoro-4-methoxybenzoic acid).[6][7] This process can be accelerated by exposure to air (oxygen), elevated temperatures, light, and the presence of metal ions or other oxidizing agents.
Diagram of Potential Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathway.
The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, can increase the electron density at the benzylic position, potentially making it more susceptible to oxidation. Conversely, the electron-withdrawing fluorine atom may have a stabilizing effect.
Influence of pH and Temperature
While generally stable at neutral pH, extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions. For instance, strong acids could catalyze etherification if other alcohols are present. Strong bases could deprotonate the hydroxyl group, forming an alkoxide that might be more susceptible to oxidation.
Some supplier information suggests storing the compound at 2-8°C, indicating that its stability may be compromised at higher temperatures over long periods.
Photostability
Aromatic compounds can be susceptible to photodegradation. While specific photostability data for this compound is not available, it is prudent to protect it from prolonged exposure to light, particularly UV radiation, to prevent potential degradation.
Recommendations for Storage and Handling
Based on its potential instabilities, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8°C) is advisable.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if the material is to be heated. Avoid contact with strong oxidizing agents.
Analytical Methodologies for Purity and Stability Assessment
Robust analytical methods are essential for determining the purity of this compound and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.
Proposed HPLC Method
A reversed-phase HPLC method with UV detection is a versatile and reliable technique for the analysis of this compound and its potential degradation products.
Table of Proposed HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of aromatic compounds. |
| Mobile Phase | Acetonitrile and water gradient | Allows for the elution of compounds with a range of polarities. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good peak shape and resolution. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Method Validation: The proposed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. A stability-indicating method should be able to resolve the parent compound from its potential degradation products.
Proposed GC-MS Method
For the analysis of volatile impurities and for structural confirmation of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.
Table of Proposed GC-MS Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow rate | Provides good chromatographic efficiency. |
| Injection Mode | Split or splitless, depending on concentration | Allows for flexibility in sample concentration. |
| Temperature Program | Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) | Ensures the elution of all components. |
| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Conclusion: A Foundation for Future Research
This guide provides a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and data from analogous compounds. While predictive in nature, the information presented here offers a solid foundation for researchers and developers. It is our hope that this guide will not only serve as a practical reference but also stimulate further experimental investigation to refine our understanding of this important synthetic intermediate. The provided protocols for experimental determination and analytical characterization are intended to facilitate this endeavor, ensuring that future work is built upon a foundation of robust and reliable data.
References
- 1. scbt.com [scbt.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2-Fluoro-4-methoxyphenyl)methanol
A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals
Abstract
(2-Fluoro-4-methoxyphenyl)methanol, also known as 2-Fluoro-4-methoxybenzyl alcohol, is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring, make it a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.
Nomenclature, Structure, and Identification
The formal IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)methanol . It is also widely recognized by its synonym, This compound .[1] The presence of substituents on the benzene ring dictates its chemical behavior: the hydroxylmethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 4.
Key identifiers for this compound are essential for accurate sourcing and regulatory compliance.
-
InChI Key: AZYGOIQKPGPBTM-UHFFFAOYSA-N[1]
Chemical Structure:
Physicochemical Properties
Understanding the physical and chemical properties of (2-fluoro-4-methoxyphenyl)methanol is critical for its handling, storage, and application in synthetic protocols. The compound is typically a clear, colorless to light yellow liquid at room temperature.[3]
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥96-97% | [1][3] |
| Molecular Weight | 156.16 g/mol | [1] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Refractive Index (@ 20°C) | 1.5225 - 1.5275 | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| SMILES | COC1=CC(F)=C(CO)C=C1 | [1] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of (2-fluoro-4-methoxyphenyl)methanol involves the selective reduction of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.
Rationale for Synthetic Strategy
The choice of a reducing agent is paramount for the successful synthesis.
-
Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. Crucially, it does not reduce the aromatic ring or cleave the ether linkage under standard conditions, ensuring high chemoselectivity.
-
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less convenient due to their higher reactivity and stringent requirements for anhydrous conditions. The selectivity of NaBH₄ makes the workup procedure simpler and safer.
-
The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which serves to both dissolve the starting aldehyde and protonate the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde
This protocol describes a standard procedure for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford (2-fluoro-4-methoxyphenyl)methanol as a clear liquid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂) protons, the alcohol (-OH) proton, and the methoxy (-OCH₃) protons. The aromatic signals will exhibit complex splitting patterns due to coupling with the adjacent fluorine atom.
-
¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F).
-
¹⁹F NMR (Fluorine NMR): A single resonance will be observed, confirming the presence of the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.16.[4]
-
Infrared (IR) Spectroscopy: Key absorptions will include a broad peak around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), peaks around 2850-3000 cm⁻¹ (C-H stretches), and strong absorptions in the 1100-1300 cm⁻¹ region (C-O stretches of the ether and alcohol).
Reactivity and Applications in Drug Development
The reactivity of (2-fluoro-4-methoxyphenyl)methanol is governed by its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters and ethers. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the activating methoxy group and the deactivating (but ortho-, para-directing) fluorine atom.
This compound is a valuable building block in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.[5] The 2-fluoro-4-methoxyphenyl motif appears in various patented chemical structures and is explored in the synthesis of new chemical entities for diverse therapeutic targets. Its utility lies in its ability to introduce a specific substitution pattern that can be critical for biological activity.
Safety and Handling
(2-Fluoro-4-methoxyphenyl)methanol is an irritant. Proper safety precautions must be observed during handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. PubChemLite - (2-fluoro-4-methoxyphenyl)methanol (C8H9FO2) [pubchemlite.lcsb.uni.lu]
- 5. jelsciences.com [jelsciences.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
A Technical Guide to the Key Reactive Sites of 2-Fluoro-4-methoxybenzyl Alcohol
Abstract
2-Fluoro-4-methoxybenzyl alcohol is a key substituted aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its synthetic utility stems from the distinct reactivity profiles of its three primary functional regions: the primary hydroxyl group, the benzylic carbon, and the electronically modulated aromatic ring. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a unique electronic landscape that dictates the molecule's behavior in various transformations. This guide provides an in-depth analysis of these reactive sites, elucidating the chemical principles that govern their transformations and offering field-proven experimental protocols for their functionalization.
Molecular Structure and Electronic Landscape
To understand the reactivity of this compound, one must first analyze its molecular architecture and the electronic contributions of its substituents. The molecule features a benzene ring substituted with a fluorine atom, a methoxy group, and a hydroxymethyl group.
The reactivity is primarily governed by the electronic effects of the fluorine and methoxy substituents on the aromatic ring and adjacent benzylic position.
-
Methoxy Group (-OCH₃): Located at the C4 position (para to the benzylic carbon), the methoxy group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but a very strong electron-donating resonance effect (+M) by donating a lone pair of electrons into the aromatic π-system. The resonance effect is dominant, significantly increasing the electron density of the ring, especially at the ortho and para positions.
-
Fluorine Atom (-F): Positioned at C2 (ortho to the benzylic carbon), fluorine exhibits a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M).[1] For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group overall in electrophilic aromatic substitution.[2]
The combination of a strong activating group (-OCH₃) and a deactivating group (-F) creates a nuanced reactivity map, which we will explore across the molecule's key sites.
Caption: Key reactive sites on this compound.
Reactions at the Hydroxyl Group
The primary alcohol functionality is a versatile handle for introducing a wide array of functional groups through esterification and etherification.
Esterification
The conversion of the hydroxyl group to an ester is a fundamental transformation, often employed for creating prodrugs, modifying solubility, or preparing intermediates for further coupling reactions. The reaction typically involves treating the alcohol with a carboxylic acid (or its more reactive derivatives like acid chlorides or anhydrides) under acidic or base-catalyzed conditions.[3][4]
Causality in Protocol Design: The direct esterification with a carboxylic acid is an equilibrium process.[5] To drive the reaction to completion, water, a byproduct, is typically removed. Alternatively, using a highly reactive acylating agent like an acid chloride with a non-nucleophilic base (e.g., pyridine or triethylamine) makes the reaction irreversible by scavenging the HCl byproduct.[4] The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the acylation.
Table 1: Representative Esterification Conditions
| Carboxylic Acid Derivative | Reagents | Catalyst | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | Pyridine | DMAP (cat.) | Dichloromethane (DCM) | >95% | [4] |
| Acetic Acid | H₂SO₄ (cat.) | None | Toluene (with Dean-Stark) | 80-95% | [5][6] |
| Benzoyl Chloride | Triethylamine | DMAP (cat.) | Dichloromethane (DCM) | >95% |[4] |
Experimental Protocol: Synthesis of 2-Fluoro-4-methoxybenzyl Acetate
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.56 g, 10 mmol).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, 30 mL).
-
Base and Catalyst Addition: Add triethylamine (2.1 mL, 15 mmol) followed by a catalytic amount of DMAP (61 mg, 0.5 mmol).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (0.85 mL, 12 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Etherification
Ether synthesis from benzyl alcohols can be achieved through various methods, including Williamson ether synthesis (less common for this starting material) or, more directly, through acid-catalyzed condensation or reaction with alkylating agents.[7] Iron-catalyzed methods offer an eco-friendly alternative for the dehydration of benzyl alcohols to form symmetrical or unsymmetrical ethers.[8][9]
Causality in Protocol Design: Acid-catalyzed self-condensation requires elevated temperatures to drive off water. For forming unsymmetrical ethers, a more controlled approach is needed. Using an alkyl halide with a base (like NaH) to first deprotonate the alcohol is effective. Alternatively, reductive etherification of carbonyl compounds with the alcohol can be employed.[10] Catalytic methods using Lewis acids like iron(III) chloride can promote the reaction under milder conditions.[8][9]
Caption: Workflow for hydroxyl group functionalization.
Experimental Protocol: Synthesis of 2-Fluoro-4-methoxybenzyl Methyl Ether
-
Reagent Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add a solution of this compound (1.56 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (0.75 mL, 12 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the target ether.
Reactions at the Benzylic Position
The benzylic carbon is activated towards radical reactions and oxidation due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance.[11][12]
Oxidation to Aldehyde
The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a crucial transformation in organic synthesis, as aldehydes are precursors to a vast range of other functional groups.[13] Over-oxidation to the carboxylic acid is a common side reaction that must be controlled.[14][15]
Causality in Protocol Design: A variety of reagents can achieve this transformation. Milder, selective oxidants are preferred to avoid forming the carboxylic acid.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and highly selective reagent for oxidizing benzylic and allylic alcohols.[16] The reaction is heterogeneous and occurs on the surface of the solid reagent.
-
Palladium-based Catalysts: Catalytic systems, such as Pd-Zn/TiO₂, can achieve selective oxidation using molecular oxygen as the terminal oxidant, representing a green chemistry approach.[14]
-
Photocatalysis: Using visible light and a photocatalyst like Eosin Y with O₂ as the oxidant provides a mild and efficient method for benzylic alcohol oxidation.[17]
Table 2: Comparison of Oxidation Methods
| Reagent/System | Oxidant | Conditions | Selectivity for Aldehyde | Reference |
|---|---|---|---|---|
| Activated MnO₂ | Stoichiometric | Reflux in DCM or CHCl₃ | High | [16] |
| Eosin Y (photocatalyst) | O₂ | Visible light, room temp. | Excellent | [17] |
| Pd-Zn/TiO₂ | O₂ | 80-100 °C, Toluene | High | [14] |
| H₂O₂ / Catalyst | H₂O₂ | Various catalysts, mild temp. | Good to High |[18] |
Experimental Protocol: Oxidation using Activated Manganese Dioxide
-
Setup: To a 250 mL round-bottom flask, add this compound (1.56 g, 10 mmol) and dissolve it in dichloromethane (DCM, 100 mL).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, ~10 g, ~115 mmol, ~10-12 equivalents).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-fluoro-4-methoxybenzaldehyde, which is often pure enough for subsequent steps. Further purification can be done via chromatography if necessary.
Benzylic Halogenation
Direct conversion of the benzylic alcohol to a benzyl halide (e.g., benzyl chloride or bromide) transforms the site into an excellent electrophile for Sₙ2 reactions.
Causality in Protocol Design: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective but can be harsh. A highly chemoselective method for chlorination uses 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and DMSO under neutral conditions, which is compatible with acid-sensitive functional groups.[19] For bromination, N-Bromosuccinimide (NBS) is typically used for radical substitution on a toluene derivative, but direct conversion from the alcohol is often done with agents like PBr₃ or HBr.
Reactions on the Aromatic Ring
The substituents on the ring dictate the outcome of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich benzene ring.[20] The directing effects of the existing substituents determine the position of the incoming electrophile.
-
-OCH₃ group (at C4): Strongly activating, ortho-, para-director.
-
-F group (at C2): Deactivating, ortho-, para-director.[1]
The positions ortho and para to the powerful activating -OCH₃ group are C3 and C5. The position ortho to the -F group is C3 and the position para is C5. Therefore, both groups direct incoming electrophiles to the C3 and C5 positions . The strong activating nature of the methoxy group will dominate, making the ring highly susceptible to electrophilic attack at these sites.
Caption: Regioselectivity in electrophilic aromatic substitution.
Common EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation would be expected to proceed at the C3 and/or C5 positions.[21]
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions require an aromatic ring that is electron-poor (activated by strong electron-withdrawing groups) and has a good leaving group (typically a halide).[22][23] In this compound, the fluorine atom could serve as a leaving group. However, the ring is activated by the strongly electron-donating methoxy group, making it electron-rich and thus highly disfavored for nucleophilic attack.[24] Therefore, SₙAr reactions are generally not a viable pathway for this molecule under standard conditions. For SₙAr to occur, much stronger electron-withdrawing groups (like -NO₂) would need to be present ortho or para to the fluorine leaving group.[25][26]
Conclusion
This compound presents a trifecta of reactive sites, each offering distinct opportunities for synthetic modification. The hydroxyl group provides a reliable access point for ester and ether linkages. The benzylic carbon is primed for selective oxidation to the aldehyde or conversion to a benzyl halide. Finally, the aromatic ring, strongly activated by the methoxy group, undergoes predictable electrophilic substitution at the C3 and C5 positions. A thorough understanding of the electronic interplay of the substituents is paramount for any researcher or drug development professional seeking to leverage this versatile building block in the design and synthesis of novel chemical entities.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lakeland.edu [lakeland.edu]
- 19. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methoxybenzyl Alcohol in Modern Organic Synthesis
Introduction: A Multifaceted Reagent for Advanced Synthesis
In the landscape of organic synthesis, the demand for reagents that offer both robust reactivity and tunable selectivity is perpetual. 2-Fluoro-4-methoxybenzyl alcohol (FMB-OH), a substituted toluene derivative, has emerged as a valuable tool for chemists, particularly in the fields of medicinal chemistry and complex molecule synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom, impart a nuanced reactivity profile that can be strategically exploited.
This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to the 2-fluoro-4-methoxybenzyl (FMB) protecting group and its utility as a foundational building block in cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 405-09-4[1][2] |
| Molecular Formula | C₈H₉FO₂[1][2] |
| Molecular Weight | 156.16 g/mol [3] |
| Appearance | Liquid |
| IUPAC Name | (2-fluoro-4-methoxyphenyl)methanol[2] |
| Purity | Typically ≥95%[2] |
| Storage | Sealed in dry, 2-8°C |
Part 1: The 2-Fluoro-4-methoxybenzyl (FMB) Group in Protection Chemistry
The protection of functional groups is a cornerstone of multistep synthesis, preventing unwanted side reactions.[4] Benzyl-type ethers are among the most common protecting groups for alcohols due to their general stability and multiple cleavage methods.[5] The FMB group, derived from this compound, offers a distinct advantage over the more common p-methoxybenzyl (PMB) group. The presence of the ortho-fluoro substituent subtly modulates the electron density of the aromatic ring, influencing the stability and cleavage kinetics of the protecting group. This allows for potential orthogonal removal in the presence of other acid- or oxidation-labile groups.
Mechanism of Action: Protection and Deprotection Logic
The introduction of the FMB group typically proceeds via a Williamson ether synthesis. An alcohol is deprotonated with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile, displacing a halide from 2-fluoro-4-methoxybenzyl halide.
The cleavage of the FMB ether hinges on the formation of the stabilized 2-fluoro-4-methoxybenzyl carbocation. This can be achieved under two main sets of conditions:
-
Acidic Cleavage: Protic acids protonate the ether oxygen, leading to the departure of the protected alcohol and formation of the resonance-stabilized benzylic carbocation. The electron-donating para-methoxy group is crucial for this stabilization.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitate cleavage by forming a charge-transfer complex with the electron-rich FMB ring.[6] This is followed by hydride abstraction to generate the carbocation, which is then quenched by water.
The ortho-fluoro atom, being electron-withdrawing, slightly destabilizes the carbocation relative to the PMB equivalent. This makes the FMB group marginally more robust, requiring slightly stronger conditions for cleavage and opening a window for selective deprotection.
Caption: General workflow for alcohol protection and deprotection using the FMB group.
Protocol 1: Protection of a Primary Alcohol with the FMB Group
This protocol details the protection of benzyl alcohol as a model substrate. The first step involves the conversion of FMB-OH to FMB-Cl, which is then used in situ.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Primary alcohol to be protected (e.g., Benzyl alcohol, 1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
Preparation of FMB-Cl (in fume hood):
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by TLC.
-
Upon completion, carefully quench with ice-cold water. Extract the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Use the crude FMB-Cl immediately in the next step.
-
-
Williamson Ether Synthesis:
-
To a separate flame-dried flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes three times to remove mineral oil, decanting the solvent carefully each time.
-
Add anhydrous THF to the washed NaH.
-
Cool the suspension to 0°C.
-
Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will cease).
-
Add a solution of the crude 2-fluoro-4-methoxybenzyl chloride (FMB-Cl) (approx. 1.1 eq) in anhydrous THF to the alkoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate mixtures) to yield the pure FMB-protected alcohol.
-
Protocol 2: Acidic Cleavage of an FMB Ether
Causality: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the ether oxygen, facilitating the departure of the alcohol. Scavengers like triisopropylsilane (TIS) are crucial to trap the resulting FMB carbocation, preventing it from reattaching to the product or reacting with other nucleophilic sites (e.g., tryptophan residues in peptides).[7]
Caption: Simplified mechanism for the acid-catalyzed deprotection of an FMB ether.
Materials:
-
FMB-protected substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Reaction Setup:
-
Dissolve the FMB-protected substrate in DCM (e.g., 0.1 M).
-
Add triisopropylsilane (TIS) as a scavenger (2-5 eq).
-
Cool the solution to 0°C.
-
Slowly add TFA (typically 10-50% v/v in DCM). The optimal concentration depends on the substrate's sensitivity. For a start, a 95:5 DCM:TFA mixture can be used.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Remove the TFA and DCM in vacuo (co-evaporating with toluene can help remove residual TFA).
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ until the aqueous layer is basic (to neutralize the TFA).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography.
-
Protocol 3: Oxidative Cleavage of an FMB Ether with DDQ
Causality: The reaction rate with DDQ is highly dependent on the electron density of the benzyl ether.[6] The FMB group is sufficiently electron-rich to react, but may require slightly more forcing conditions than a dimethoxybenzyl (DMB) group. The use of a biphasic DCM/water system helps to dissolve the DDQ byproducts, simplifying the workup.[7]
Materials:
-
FMB-protected substrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq)
-
Dichloromethane (DCM)
-
Water (or a phosphate buffer, pH 7)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Reaction Setup:
-
Dissolve the FMB-protected substrate in a mixture of DCM and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.[6]
-
Add DDQ (1.1 equivalents) to the solution in one portion at room temperature.[6]
-
Stir the reaction mixture vigorously. A color change from dark red/brown to pale yellow often indicates the reaction's progression.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40°C) may be required.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution several times to remove the hydroquinone byproduct (DDQH₂), followed by a wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
-
Table 2: Comparative Cleavage Conditions for Benzyl-Type Protecting Groups
| Protecting Group | Structure (Ar-CH₂-) | Typical Acidic Cleavage | Typical Oxidative Cleavage (DDQ) | Relative Lability |
| Benzyl (Bn) | Phenyl- | Strong Acid (HBr) / Hydrogenolysis | Resistant | Least Labile |
| p-Methoxybenzyl (PMB) | 4-MeO-Phenyl- | Mild Acid (TFA, HCl/HFIP[8]) | DDQ, RT | More Labile |
| 2-Fluoro-4-methoxybenzyl (FMB) | 2-F-4-MeO-Phenyl- | Mild-Moderate Acid (TFA) | DDQ, RT to mild heat | Similar to PMB, slightly more stable |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-diMeO-Phenyl- | Very Mild Acid (1% TFA[7]) | DDQ, 0°C to RT | Most Labile |
Part 2: this compound as a Synthetic Building Block
Beyond its role in protection chemistry, this compound is a valuable starting material for constructing complex molecular architectures. Its substituted phenyl ring is a common motif in pharmacologically active compounds. For example, the (2-fluoro-4-methoxyphenyl) moiety is a key component in selective negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR2/3), which are targets for CNS disorders.[9][10][11][12]
The alcohol can be readily converted to other functional groups (halides, boronic esters) to participate in a variety of cross-coupling reactions.
Protocol 4: Synthesis of a Biaryl Compound via Suzuki Coupling
This protocol outlines a two-step sequence: conversion of FMB-OH to a boronic ester followed by a Suzuki coupling reaction, a powerful method for C-C bond formation.
Caption: A synthetic workflow illustrating the use of FMB-OH in Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium acetate (KOAc) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous 1,4-dioxane
-
Aryl halide (e.g., 4-bromotoluene, 1.0 eq)
-
Aqueous Na₂CO₃ solution (2 M)
Procedure:
-
Synthesis of 2-Fluoro-4-methoxybenzyl Bromide:
-
Dissolve FMB-OH (1.0 eq) in anhydrous diethyl ether at 0°C under N₂.
-
Slowly add PBr₃ (0.4 eq) dropwise.
-
Stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Pour the mixture onto ice water and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Use the crude bromide directly.
-
-
Miyaura Borylation (Hypothetical protocol based on standard methods):
-
Note: Direct borylation of the corresponding bromide is a common route. The following is a representative procedure.
-
Combine the crude FMB-Br (1.0 eq), B₂pin₂ (1.1 eq), KOAc (1.5 eq), and Pd(dppf)Cl₂ (3 mol%) in a flask.
-
Add anhydrous dioxane via syringe.
-
Degas the mixture with N₂ or Ar for 15 minutes.
-
Heat the reaction to 80-90°C and stir for 12-16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the FMB-boronic ester.
-
-
Suzuki Coupling:
-
Combine the FMB-boronic ester (1.0 eq), the aryl halide (1.1 eq), Pd(dppf)Cl₂ (3-5 mol%), and a suitable base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a solvent system such as dioxane/water (4:1).
-
Degas the mixture thoroughly.
-
Heat the reaction to 90-100°C and stir until TLC indicates consumption of the limiting reagent.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired biaryl product.
-
Conclusion
This compound is more than a simple aromatic alcohol; it is a strategic reagent that provides chemists with a protecting group of intermediate lability and a versatile scaffold for molecular construction. The electronic fine-tuning afforded by its substituents allows for its integration into complex synthetic sequences where chemoselectivity is paramount. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively harness the potential of this valuable compound in their pursuit of novel chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95% | CAS: 405-09-4 | AChemBlock [achemblock.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. scispace.com [scispace.com]
- 10. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Mastering the Synthesis of 2-Fluoro-4-methoxybenzaldehyde: A Senior Application Scientist's Guide to the Oxidation of 2-Fluoro-4-methoxybenzyl alcohol
Introduction: The Significance of 2-Fluoro-4-methoxybenzaldehyde in Modern Drug Discovery
2-Fluoro-4-methoxybenzaldehyde is a key building block in the synthesis of a wide range of biologically active molecules and advanced materials.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts specific electronic and conformational properties that are highly sought after in medicinal chemistry and materials science. The aldehyde functional group serves as a versatile handle for further chemical transformations, making this compound a valuable intermediate in the development of novel pharmaceuticals and functional organic materials.[2] This application note provides a comprehensive guide to the selective oxidation of 2-fluoro-4-methoxybenzyl alcohol to 2-fluoro-4-methoxybenzaldehyde, offering detailed protocols and expert insights to ensure successful and reproducible outcomes in the laboratory.
Strategic Selection of an Oxidation Method: A Comparative Analysis
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, over-oxidation to the corresponding carboxylic acid is a common side reaction. Therefore, the choice of a suitable oxidizing agent and reaction conditions is paramount to achieving high yields and purity of the desired aldehyde. This section provides a comparative overview of several widely used oxidation methods applicable to the synthesis of 2-fluoro-4-methoxybenzaldehyde.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, high yields, short reaction times, broad functional group tolerance. | Cost of reagent, potentially explosive nature of the precursor (IBX).[3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, Low Temperature (-78 °C) | High yields, avoids heavy metals, mild conditions.[4] | Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide), sensitive to moisture.[5] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Readily available, effective for many substrates.[6] | Chromium-based reagent (toxic), can be acidic, work-up can be challenging. |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (oxidant) | CH₂Cl₂/H₂O, 0 °C to Room Temp. | Catalytic, uses inexpensive oxidant, "green" alternative. | Can be slower, may require optimization for specific substrates. |
For the oxidation of the electron-rich this compound, a mild and selective method is crucial to prevent side reactions. The Dess-Martin Periodinane (DMP) oxidation stands out as a particularly suitable choice due to its neutral pH, high chemoselectivity, and operational simplicity at room temperature.
Reaction Mechanisms: A Deeper Dive into the Chemical Transformations
Understanding the underlying reaction mechanisms is essential for troubleshooting and optimizing synthetic procedures. Below are the accepted mechanisms for the highly recommended Dess-Martin oxidation and the widely used Swern oxidation.
Dess-Martin Oxidation Mechanism
The Dess-Martin oxidation proceeds through a ligand exchange on the hypervalent iodine atom, followed by an intramolecular elimination.
Caption: Mechanism of the Dess-Martin Oxidation.
The reaction is initiated by the displacement of an acetate ligand on the Dess-Martin periodinane by the alcohol. The resulting intermediate then undergoes an intramolecular proton transfer, facilitated by the acetate anion acting as a base, leading to the formation of the aldehyde, acetic acid, and a reduced iodine species.
Swern Oxidation Mechanism
The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species.
Caption: Mechanism of the Swern Oxidation.
This electrophile reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, generates a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[5]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the oxidation of this compound to 2-fluoro-4-methoxybenzaldehyde using the highly recommended Dess-Martin periodinane method, as well as an alternative Swern oxidation protocol.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Recommended)
This protocol is favored for its mild conditions and straightforward workup.
Materials and Equipment:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Caption: Workflow for Dess-Martin Oxidation.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add Dess-Martin Periodinane (1.1-1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the two layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-fluoro-4-methoxybenzaldehyde as a white to off-white solid.
Protocol 2: Swern Oxidation
This protocol is an excellent alternative, particularly for larger-scale reactions where the cost of DMP might be a concern.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with thermometer
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Activation of DMSO: In a three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of anhydrous DMSO (2.0-2.5 eq.) in anhydrous DCM dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Base Addition: Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 45-60 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Characterization of 2-Fluoro-4-methoxybenzaldehyde
The successful synthesis of 2-fluoro-4-methoxybenzaldehyde should be confirmed by spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 43-48 °C |
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
10.3 (s, 1H, -CHO)
-
7.8-7.9 (m, 1H, Ar-H)
-
6.8-6.9 (m, 2H, Ar-H)
-
3.9 (s, 3H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
188.0 (d, J = 4.0 Hz, C=O)
-
166.0 (d, J = 256.0 Hz, C-F)
-
164.0 (d, J = 12.0 Hz, C-OCH₃)
-
131.0 (d, J = 5.0 Hz, Ar-C)
-
118.0 (d, J = 2.0 Hz, Ar-C)
-
112.0 (d, J = 22.0 Hz, Ar-C)
-
101.0 (d, J = 26.0 Hz, Ar-C)
-
56.0 (-OCH₃)
(Note: Predicted NMR data based on analogous compounds and spectral databases. Actual chemical shifts and coupling constants may vary slightly.)
Safety and Handling
-
This compound: Causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
2-Fluoro-4-methoxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate PPE in a well-ventilated area.
-
Dess-Martin Periodinane (DMP): Moisture-sensitive and potentially explosive upon impact or heating. Handle with care and store under an inert atmosphere.
-
Swern Oxidation Reagents: Oxalyl chloride is toxic and corrosive. DMSO can enhance the absorption of other chemicals through the skin. Triethylamine is flammable and corrosive. All manipulations involving these reagents should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure reagents are fresh and anhydrous. |
| Over-oxidation to carboxylic acid | Use a milder oxidizing agent (DMP is preferred). Ensure anhydrous conditions. | |
| Difficult purification | Optimize column chromatography solvent system. Consider a bisulfite wash to remove unreacted aldehyde. | |
| Presence of Starting Material | Insufficient oxidizing agent | Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 eq.). |
| Formation of Side Products | Reaction temperature too high (Swern) | Maintain cryogenic temperatures strictly during the addition of reagents. |
| Non-anhydrous conditions | Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere. |
Conclusion
The oxidation of this compound to 2-fluoro-4-methoxybenzaldehyde is a critical transformation for the synthesis of various high-value compounds. While several methods can achieve this conversion, the Dess-Martin periodinane oxidation offers a reliable, mild, and high-yielding protocol suitable for a wide range of laboratory settings. By understanding the reaction mechanisms, adhering to the detailed protocols, and implementing proper safety precautions, researchers can confidently and efficiently synthesize this important building block for their drug discovery and materials science endeavors.
References
Application of 2-Fluoro-4-methoxybenzyl Alcohol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The judicious placement of these substituents on a benzyl ring, as seen in 2-Fluoro-4-methoxybenzyl alcohol, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1]
The introduction of a fluorine atom can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its lipophilicity can influence membrane permeability and overall solubility. The specific 2-fluoro-4-methoxy substitution pattern creates a distinct electronic environment on the aromatic ring, offering medicinal chemists a valuable building block for the synthesis of novel therapeutics.
This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its conversion into key synthetic intermediates.
Core Applications in Medicinal Chemistry: A Versatile Building Block
This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules. Its primary applications in medicinal chemistry involve its use as a precursor to two key functional groups: ethers and aldehydes. These transformations allow for the incorporation of the 2-fluoro-4-methoxybenzyl moiety into a larger molecular framework, enabling the exploration of its impact on biological activity.
Synthesis of 2-Fluoro-4-methoxybenzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3][4] In the context of medicinal chemistry, converting this compound to an ether allows for its linkage to other fragments of a drug molecule. This can be particularly useful for accessing the hydrophobic pockets of a target protein or for improving the oral bioavailability of a compound.
This protocol describes a general procedure for the synthesis of a 2-Fluoro-4-methoxybenzyl ether from this compound and an alkyl halide.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Saturated Ammonium Chloride (NH4Cl) solution | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated NaCl solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |
Experimental Workflow:
Workflow for Williamson Ether Synthesis.
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the corresponding alkoxide, which is a much stronger nucleophile.[4]
-
Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.
-
Nitrogen Atmosphere: This prevents moisture from the air from reacting with the sodium hydride.
-
0 °C for additions: The initial deprotonation and the subsequent addition of the alkyl halide are performed at 0 °C to control the exothermicity of the reactions.
-
Saturated Ammonium Chloride Quench: This is a mild way to neutralize any unreacted sodium hydride and the alkoxide.
Oxidation to 2-Fluoro-4-methoxybenzaldehyde
The oxidation of this compound to the corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde, provides a key intermediate for a variety of subsequent reactions in medicinal chemistry. Aldehydes are versatile functional groups that can participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. 2-Fluoro-4-methoxybenzaldehyde has been used in the preparation of fluorine-containing 2,4,5-trisubstituted imidazoles and polyhydroquinolines.
This protocol outlines a mild and efficient oxidation using a copper(I)/TEMPO catalyst system under aerobic conditions.[5]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Copper(I) Bromide (CuBr) | 98% | Commercially Available |
| 2,2'-Bipyridine (bpy) | ≥99% | Commercially Available |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) | 98% | Commercially Available |
| N-Methylimidazole (NMI) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Pentane | ACS Grade | Commercially Available |
| Deionized Water | In-house |
Experimental Workflow:
Workflow for Aerobic Oxidation.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL).
-
To this solution, add copper(I) bromide (0.05 eq), 2,2'-bipyridine (0.05 eq), and TEMPO (0.1 eq). The solution should turn deep red-brown.
-
Add N-methylimidazole (0.1 eq) dropwise.
-
Stir the reaction mixture vigorously, open to the atmosphere (or with an air inlet), at room temperature.
-
Monitor the reaction by observing the color change from red-brown to a turbid green, which indicates the consumption of the starting material (typically 30-60 minutes).
-
Once the reaction is complete, add pentane (20 mL) and water (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-Fluoro-4-methoxybenzaldehyde as a white to pale yellow solid.
Causality Behind Experimental Choices:
-
Cu(I)/TEMPO Catalyst System: This is a mild and efficient catalytic system for the aerobic oxidation of primary alcohols to aldehydes. TEMPO is the active oxidant, and the copper co-catalyst facilitates its regeneration using oxygen from the air as the terminal oxidant.[5]
-
2,2'-Bipyridine (bpy): This ligand coordinates to the copper center, stabilizing it and modulating its reactivity.
-
N-Methylimidazole (NMI): Acts as a base to facilitate the catalytic cycle.
-
Aerobic Conditions: The use of air as the terminal oxidant makes this a green and cost-effective protocol.
The 2-Fluoro-4-methoxybenzyl Moiety in Drug Candidates: A Case Study
While direct examples of approved drugs containing the 2-Fluoro-4-methoxybenzyl moiety are not abundant in publicly available literature, patent literature reveals its exploration in drug discovery programs. For instance, a patent for novel non-steroidal compounds for the treatment of inflammatory and/or allergic conditions describes molecules containing a "5-fluoro-2-(methyloxy)phenyl" group, which is structurally analogous to the moiety derived from this compound.[6] The inclusion of this fluorinated and methoxylated phenyl ring in the design of these compounds suggests a deliberate strategy to modulate their pharmacological properties, potentially by enhancing metabolic stability or improving target engagement.[6]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a strategic advantage in the design of novel drug candidates by influencing key pharmacokinetic and pharmacodynamic properties. The straightforward conversion of this alcohol to its corresponding ethers and aldehyde opens up a wide range of synthetic possibilities for medicinal chemists. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Preparation of 2-Fluoro-4-methoxybenzyl Alcohol and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Chemistry
The 2-fluoro-4-methoxybenzyl scaffold is a privileged structural motif in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzene ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This is often attributed to fluorine's high electronegativity and its ability to form strong C-F bonds, which can block metabolic pathways. The methoxy group, a common bioisostere, further influences solubility and electronic properties. Consequently, 2-Fluoro-4-methoxybenzyl alcohol and its derivatives serve as critical building blocks for the synthesis of a wide range of compounds, from active pharmaceutical ingredients (APIs) to advanced functional materials.
This guide provides detailed, field-proven protocols for the reliable synthesis of the parent alcohol, this compound, and two key classes of its derivatives: ethers and esters. The methodologies are designed to be robust and scalable, with an emphasis on explaining the chemical principles that underpin each experimental step.
Part 1: Synthesis of this compound via Reductive Hydridation
The most direct and efficient route to this compound is the reduction of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity, operational simplicity, and mild reaction conditions.
Expertise & Experience: The Rationale Behind the Protocol
Unlike more powerful reducing agents like lithium aluminum hydride (LAH), sodium borohydride is compatible with protic solvents (e.g., methanol, ethanol) and will selectively reduce aldehydes and ketones without affecting more stable functional groups like esters or amides.[1] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol. Methanol serves as both the solvent and a proton source for the final protonation step, making the process highly efficient.
Experimental Protocol 1: NaBH₄ Reduction of 2-Fluoro-4-methoxybenzaldehyde
Materials and Reagents:
-
2-Fluoro-4-methoxybenzaldehyde (97% purity or higher)
-
Sodium borohydride (NaBH₄), pellets or powder
-
Methanol (MeOH), ACS grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), ACS grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq.) in methanol (approx. 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the gas evolution ceases and the pH is approximately 6-7.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.
Part 2: Synthesis of this compound Derivatives
The hydroxyl group of the parent alcohol is a versatile handle for creating a diverse library of derivatives. Here, we detail protocols for two fundamental transformations: O-alkylation to form ethers and esterification to form esters.
Protocol 2.1: Williamson Ether Synthesis of a Benzyl Ether Derivative
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[2][3] It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. In this protocol, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic sodium alkoxide. This alkoxide then displaces a halide from an alkylating agent (e.g., methyl iodide) to form the ether linkage.
Step-by-Step Procedure (Example: Synthesis of 1-(methoxymethyl)-2-fluoro-4-methoxybenzene):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the alkoxide is formed.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ether derivative.
Protocol 2.2: Fischer Esterification of a Benzyl Ester Derivative
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5][6] The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of one of the reactants (typically the more available one) is used, and the water formed as a byproduct is often removed.
Step-by-Step Procedure (Example: Synthesis of 2-Fluoro-4-methoxybenzyl acetate):
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and acetic anhydride (1.5 eq.).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 2-3 drops) or a few crystals of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture with stirring in a preheated oil bath at 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water. Stir until the excess acetic anhydride has hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (to remove acidic components) followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure to yield the ester, which can be purified further by column chromatography if needed.
Data Summary and Visualization
Table 1: Summary of Synthetic Protocols
| Protocol | Target Molecule | Key Reagents | Stoichiometry (Target:Reagent) | Solvent | Temp. | Time | Typical Yield |
| 1 | This compound | 2-Fluoro-4-methoxybenzaldehyde, NaBH₄ | 1 : 1.2 | Methanol | 0°C to RT | 1-2 h | >90% |
| 2.1 | 1-(methoxymethyl)-2-fluoro-4-methoxybenzene | This compound, NaH, CH₃I | 1 : 1.5 : 1.2 | THF | 0°C to RT | 4-6 h | 75-85% |
| 2.2 | 2-Fluoro-4-methoxybenzyl acetate | This compound, Acetic Anhydride | 1 : 1.5 | None | 60-70°C | 2-4 h | >85% |
Diagram 1: Overall Synthetic Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
The Strategic Use of 2-Fluoro-4-methoxybenzyl Alcohol in the Synthesis of Novel Papaverine-Analogue Phosphodiesterase 10A (PDE10A) Inhibitors
Abstract
Phosphodiesterase 10A (PDE10A) has emerged as a critical target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[1] Its inhibition modulates cyclic nucleotide signaling in the brain, offering a promising avenue for treatment.[2] This application note provides a comprehensive guide to the utilization of 2-Fluoro-4-methoxybenzyl alcohol as a strategic precursor in the synthesis of novel papaverine-analogue PDE10A inhibitors. We present a detailed, field-proven synthetic protocol, explain the causal logic behind the strategic choice of this precursor, and provide methodologies for the in-vitro evaluation of the synthesized compounds.
Introduction: The Rationale for Targeting PDE10A
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] It is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[3] By breaking down these second messengers, PDE10A plays a pivotal role in regulating intracellular signaling. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which can modulate neuronal excitability and synaptic plasticity.[3] This mechanism is believed to address the signaling dysregulation implicated in disorders like schizophrenia.[1]
Papaverine, a naturally occurring benzylisoquinoline alkaloid, was one of the first compounds identified as a PDE10A inhibitor.[4] While it serves as a valuable pharmacological tool, its relatively poor potency and lack of selectivity have driven the development of more potent and selective analogues.[4][5] The introduction of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and bioavailability. The precursor, this compound, provides a strategic entry point for incorporating a fluorinated benzyl moiety, a key structural feature in many potent PDE10A inhibitors.
Signaling Pathway Overview
The inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of downstream signaling pathways is the basis for the therapeutic potential of PDE10A inhibitors.
Caption: PDE10A signaling pathway and point of inhibition.
Synthetic Strategy: A Multi-Step Approach to a Novel Papaverine Analogue
Our synthetic strategy is centered around the construction of a 1-benzylisoquinoline core, analogous to papaverine. The key is the strategic incorporation of the 2-fluoro-4-methoxyphenyl moiety, derived from our starting precursor, into the final molecule. This is achieved through a robust and well-documented series of reactions, culminating in a Bischler-Napieralski cyclization.[6][7]
Overall Synthetic Workflow
The workflow is designed in a modular fashion, allowing for purification and characterization at each critical step. This ensures the integrity of intermediates and the final compound.
Caption: High-level workflow for the synthesis of the target PDE10A inhibitor.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use. This compound is an irritant to the skin and eyes.[8][9]
Protocol 1: Synthesis of 2-(2-Fluoro-4-methoxyphenyl)acetic acid (Intermediate 3)
This three-step protocol converts the starting alcohol into the key phenylacetic acid building block.
Step 1.1: Synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene (Intermediate 1)
-
Rationale: The conversion of the benzylic alcohol to a bromide creates a good leaving group, activating the position for nucleophilic substitution in the next step. A common method uses triphenylphosphine and carbon tetrabromide.[10]
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add carbon tetrabromide (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (2.0 eq.) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzyl bromide.
-
Step 1.2: Synthesis of 2-(2-Fluoro-4-methoxyphenyl)acetonitrile (Intermediate 2)
-
Rationale: A nucleophilic substitution with cyanide anion (CN⁻) forms a new carbon-carbon bond, extending the carbon chain by one, which is essential for the final structure.
-
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water. Caution: Sodium cyanide is highly toxic. Handle with extreme care.
-
Add a solution of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene (1.0 eq.) in DMSO dropwise to the cyanide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile. This can often be used in the next step without further purification.
-
Step 1.3: Hydrolysis to 2-(2-Fluoro-4-methoxyphenyl)acetic acid (Intermediate 3)
-
Rationale: Acid- or base-catalyzed hydrolysis of the nitrile group yields the desired carboxylic acid, which is required for the subsequent amide coupling reaction.
-
Procedure:
-
Combine the crude 2-(2-Fluoro-4-methoxyphenyl)acetonitrile (1.0 eq.) with a 6M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure phenylacetic acid derivative.
-
Protocol 2: Synthesis of the Papaverine Analogue
Step 2.1: Amide Coupling to form N-(3,4-Dimethoxyphenethyl)-2-(2-fluoro-4-methoxyphenyl)acetamide (Intermediate 4)
-
Rationale: This step joins the two key fragments of the molecule. A peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid for reaction with the amine.
-
Procedure:
-
Dissolve 2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 eq.), 3,4-dimethoxyphenethylamine (1.0 eq.), and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Add EDC hydrochloride (1.2 eq.) to the mixture at room temperature.
-
Stir the reaction for 12-18 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Step 2.2: Bischler-Napieralski Cyclization (Intermediate 5)
-
Rationale: This is the key ring-forming step. A dehydrating agent like phosphorus oxychloride (POCl₃) promotes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[6][11]
-
Procedure:
-
Dissolve the amide from the previous step (1.0 eq.) in anhydrous toluene or acetonitrile.
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 eq.) at 0 °C.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the crude dihydroisoquinoline.
-
Step 2.3: Dehydrogenation to form 1-((2-Fluoro-4-methoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (Final Product)
-
Rationale: Aromatization of the dihydroisoquinoline ring yields the final, more stable isoquinoline product. This is typically achieved by oxidation using a catalyst like palladium on carbon (Pd/C).
-
Procedure:
-
Dissolve the crude dihydroisoquinoline (1.0 eq.) in a high-boiling solvent such as xylene or decalin.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction, dilute with a solvent like ethanol, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield the target 1-((2-fluoro-4-methoxyphenyl)methyl)-6,7-dimethoxyisoquinoline.
-
Proposed Synthetic Scheme
Caption: Reaction scheme for the synthesis of a novel PDE10A inhibitor.
Characterization and Analysis
Each intermediate and the final product should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations for Final Product |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for aromatic, methoxy, methylene, and isoquinoline protons and carbons. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the final product. |
| HPLC | Purity assessment. | A single major peak indicating >95% purity. |
| FT-IR | Identification of functional groups. | Peaks corresponding to C-F, C-O, C=N, and aromatic C-H bonds. |
In-Vitro PDE10A Inhibition Assay Protocol
To assess the efficacy of the newly synthesized compound, a biochemical assay to determine its inhibitory potency (IC₅₀) against PDE10A is essential. A common method is a fluorescence polarization (FP) assay.[12]
-
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the smaller fluorescent monophosphate product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, maintaining a high polarization signal.
-
Materials:
-
Recombinant human PDE10A enzyme.
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Synthesized inhibitor compound, serially diluted.
-
Positive control inhibitor (e.g., Papaverine, PQ-10).[3]
-
384-well microplates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the positive control in the assay buffer.
-
In a 384-well plate, add the assay buffer, the PDE10A enzyme, and the inhibitor dilutions.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate for the reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction (if necessary, depending on the kit).
-
Read the fluorescence polarization on a compatible plate reader.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This application note details a robust and logical synthetic pathway for the creation of novel, fluorinated papaverine-analogue PDE10A inhibitors, starting from the commercially available precursor this compound. The provided protocols are based on well-established chemical transformations, ensuring a high probability of success for researchers in the field. By following this guide, scientists can synthesize and evaluate new chemical entities with the potential to become next-generation treatments for debilitating neuropsychiatric disorders.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. discovery.researcher.life [discovery.researcher.life]
The 2-Fluoro-4-methoxybenzyl (FMB) Group: A Prospective Orthogonal Protecting Group for Alcohols and Amines
Abstract
In the landscape of multi-step organic synthesis, the strategic deployment of protecting groups is fundamental to achieving efficiency and selectivity.[1] Benzyl-type ethers, particularly the p-methoxybenzyl (PMB) group, are mainstays for the protection of hydroxyl and amino functionalities due to their robust nature and versatile cleavage conditions.[2] This guide introduces the 2-Fluoro-4-methoxybenzyl (FMB) group, a promising yet under explored analogue of the venerable PMB group. Based on established principles of physical organic chemistry, we predict that the introduction of an ortho-fluoro substituent will modulate the electronic properties of the benzyl ring, rendering the FMB group more stable than the PMB group. This nuanced difference in lability presents an opportunity for enhanced orthogonality in complex synthetic strategies, allowing for the selective deprotection of PMB ethers in the presence of FMB ethers. This document provides a theoretical framework for the FMB protecting group and proposes detailed protocols for its application and removal.
Introduction: The Rationale for a Fluorinated Benzyl Protecting Group
Protecting groups are essential tools that temporarily mask a reactive functional group, allowing chemical transformations to be performed selectively at other positions of a complex molecule.[3] The ideal protecting group is easily introduced, stable to a wide range of reaction conditions, and can be removed selectively and in high yield under mild conditions.[1]
The p-methoxybenzyl (PMB) group is widely used for protecting alcohols, phenols, amines, and other nucleophilic functional groups.[4] Its popularity stems from its stability to many reagents and its susceptibility to cleavage under either oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5] This reactivity is governed by the electron-donating p-methoxy group, which stabilizes the benzylic carbocation intermediate formed during cleavage.[6]
We propose the 2-Fluoro-4-methoxybenzyl (FMB) group as a novel protecting group. The introduction of a fluorine atom at the ortho position is predicted to have a significant impact on the group's reactivity. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). While it also has a resonance-donating effect (+R), the inductive effect is generally dominant. This net electron-withdrawing character is expected to destabilize the benzylic carbocation intermediate relative to that of the PMB group.
Consequently, the FMB group is predicted to be more stable and less labile than the PMB group under identical acidic or oxidative deprotection conditions. This opens up a new tier of orthogonality, as depicted below.
Caption: Predicted hierarchy of lability for benzyl-type protecting groups.
Proposed Synthesis of FMB-Protected Compounds
The introduction of the FMB group is expected to follow standard protocols for benzyl-type ethers, primarily the Williamson ether synthesis. This involves the deprotonation of the alcohol or amine followed by an SN2 reaction with a 2-fluoro-4-methoxybenzyl halide.
Preparation of 2-Fluoro-4-methoxybenzyl Halides
The key reagents, 2-Fluoro-4-methoxybenzyl chloride or bromide, can be synthesized from the commercially available 2-Fluoro-4-methoxybenzyl alcohol.
Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzyl Bromide
This protocol is adapted from a standard procedure for the synthesis of 4-methoxybenzyl bromide.[7]
-
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add carbon tetrabromide (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
-
Protection of Alcohols
Protocol 2: FMB Protection of a Primary Alcohol
This protocol is based on the widely used Williamson ether synthesis for PMB protection.[4]
-
Materials:
-
Substrate alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Fluoro-4-methoxybenzyl bromide (FMB-Br) or chloride (FMB-Cl)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the suspension at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of FMB-Br (1.2 eq) in THF.
-
(Optional) Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction, especially if using FMB-Cl.
-
Stir the reaction at room temperature or gently heat (e.g., to 40-50 °C) until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
Caption: Proposed workflow for FMB protection of an alcohol.
Proposed Deprotection Strategies for the FMB Group
The cleavage of the FMB group is expected to proceed via mechanisms analogous to those for PMB, but will likely require more forcing conditions due to the stabilizing effect of the ortho-fluoro substituent.
Oxidative Cleavage
Oxidative cleavage with DDQ is a hallmark of electron-rich benzyl ethers.[4] The reaction proceeds via a single-electron transfer mechanism, which will be less favorable for the more electron-deficient FMB group.
Protocol 3: Oxidative Deprotection using DDQ
-
Materials:
-
FMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and water (typically 18:1 v/v)
-
-
Procedure:
-
Dissolve the FMB-protected substrate (1.0 eq) in a mixture of DCM and water.
-
Add DDQ (1.5 - 2.0 eq) at room temperature.
-
Stir the reaction and monitor by TLC. Note: This reaction is expected to be significantly slower than the deprotection of a corresponding PMB ether. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the deprotected alcohol.
-
Acidic Cleavage
Acid-catalyzed cleavage proceeds via an SN1-type mechanism involving the formation of a benzylic carbocation. The electron-withdrawing fluorine atom will destabilize this cation, necessitating stronger acidic conditions compared to PMB cleavage.[8]
Protocol 4: Acidic Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
FMB-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A scavenger, such as triisopropylsilane (TIS) or anisole
-
-
Procedure:
-
Dissolve the FMB-protected substrate (1.0 eq) in DCM.
-
Add a scavenger (e.g., TIS, 3-5 eq) to trap the liberated FMB cation and prevent side reactions.
-
Cool the solution to 0 °C and add TFA. Note: A higher concentration of TFA (e.g., 20-50%) may be required compared to the 1-10% typically used for DMB or PMB ethers.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete deprotection.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the crude product by flash column chromatography.
-
Caption: Proposed mechanism for the acidic cleavage of an FMB ether.
Data Summary and Orthogonality
The true value of the FMB group lies in its potential for fine-tuning orthogonal protection strategies. The following table provides a predicted comparison of the FMB group with other common benzyl-type and acid-labile protecting groups.
| Protecting Group | Structure | Predicted Lability | Typical Acidic Cleavage | Typical Oxidative Cleavage | Orthogonal To |
| DMB | 2,4-(MeO)₂-Bn | Very High | 1-2% TFA in DCM | DDQ, CAN | PMB, FMB, Bn, Boc, Fmoc |
| PMB | 4-MeO-Bn | High | 10% TFA in DCM[5] | DDQ, CAN | FMB, Bn, Fmoc |
| FMB (Predicted) | 2-F, 4-MeO-Bn | Moderate | 20-50% TFA in DCM | DDQ (slow, may require heat) | Bn, Fmoc, TBDMS |
| Bn | Benzyl | Low | Strong Acid (HBr, BCl₃) | No | All acid/oxidative labile groups |
| Boc | tert-Butoxycarbonyl | High (Acid) | 50% TFA in DCM | Stable | Fmoc, Cbz, Bn |
This predicted stability profile suggests that one could, for instance, selectively cleave a PMB group using mild oxidative conditions (DDQ at room temperature) while leaving an FMB group intact. The FMB group could then be removed later in the synthesis using more forcing conditions.
Conclusion and Future Outlook
The 2-Fluoro-4-methoxybenzyl (FMB) group represents a theoretically sound and promising addition to the synthetic chemist's toolkit. By introducing an electron-withdrawing fluorine atom ortho to the benzylic carbon, the stability of this protecting group is predicted to be intermediate between that of the highly labile PMB group and the robust benzyl group. This "tunability" offers a new level of sophistication for designing orthogonal protection schemes in the synthesis of complex molecules.
While the protocols and properties described herein are based on extrapolation from well-understood chemical principles, they provide a strong foundation for experimental validation. We encourage researchers to explore the FMB group in their synthetic endeavors and to contribute to the empirical understanding of this potentially valuable tool.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding Relative Stability of Three Benzyl Carbocations with Differ.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. hammett substituent constants: Topics by Science.gov [science.gov]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Note: A Validated Protocol for the Synthesis of Novel Polyhydroquinolines from 2-Fluoro-4-methoxybenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-part protocol for the synthesis of novel polyhydroquinoline (PHQ) derivatives, starting from the commercially available precursor, 2-fluoro-4-methoxybenzyl alcohol. Part I details the selective oxidation of the precursor to the corresponding aldehyde, a critical intermediate. Part II describes a robust and environmentally benign L-proline catalyzed four-component Hantzsch reaction to construct the polyhydroquinoline scaffold. This guide emphasizes the rationale behind procedural steps, offers detailed characterization data, and includes troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Polyhydroquinolines (PHQs) are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] The PHQ scaffold is renowned for a wide spectrum of biological activities, including but not limited to, calcium channel modulation, and antitumor, antidiabetic, and anti-inflammatory properties.[2] As such, the development of efficient and versatile synthetic routes to novel PHQ derivatives is of significant interest in medicinal chemistry and drug discovery.
The incorporation of fluorine atoms and methoxy groups into pharmacologically active molecules is a well-established strategy in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity, and increase bioavailability. The methoxy group can also influence the electronic properties and metabolic profile of a compound. This protocol focuses on the synthesis of PHQs bearing a 2-fluoro-4-methoxyphenyl substituent at the 4-position, a moiety that holds potential for modulating the therapeutic properties of the resulting compounds.
The synthesis begins with this compound, which is not directly suitable for the key heterocycle-forming reaction. Therefore, a reliable oxidation step is required to convert the alcohol to the corresponding aldehyde. This aldehyde then serves as a key building block in the Hantzsch polyhydroquinoline synthesis, a one-pot, four-component reaction that efficiently constructs the desired molecular framework.[3][4] For this synthesis, we employ L-proline as an organocatalyst, which offers significant advantages in terms of environmental safety, low cost, and operational simplicity.[5][6][7]
Overall Synthetic Scheme
The synthesis is a two-stage process starting with the oxidation of the benzyl alcohol precursor, followed by the multi-component Hantzsch condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate - Arabian Journal of Chemistry [arabjchem.org]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 2-Fluoro-4-methoxybenzyl Alcohol in the Synthesis of Advanced Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Fluorinated Synthon
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-4-methoxybenzyl alcohol, and its corresponding aldehyde, have emerged as versatile building blocks in the synthesis of a diverse array of heterocyclic compounds. These heterocycles form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5]
The presence of both a fluorine atom and a methoxy group on the benzyl core imparts a unique reactivity profile. The electron-donating methoxy group can influence the regioselectivity of electrophilic substitution reactions, while the electron-withdrawing fluorine atom can modulate the reactivity of the benzylic position and the overall electronic characteristics of the resulting heterocyclic system. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers and scientists in the field.
Preliminary Step: Oxidation to 2-Fluoro-4-methoxybenzaldehyde
Many of the subsequent heterocyclic syntheses utilize the aldehyde functionality. Therefore, a common and crucial initial step is the selective oxidation of this compound. A variety of modern oxidation protocols can achieve this transformation efficiently and cleanly.
Rationale for Experimental Choices: The choice of an oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the existing functional groups. Mild and selective oxidizing agents are preferred.
Experimental Protocol: Selective Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the chosen oxidizing agent (PCC or DMP, 1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Fluoro-4-methoxybenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in the Synthesis of Substituted Pyridines: The Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently aromatized to the corresponding pyridines.[6][7][8][9] The use of 2-Fluoro-4-methoxybenzaldehyde in this reaction allows for the incorporation of the fluorinated and methoxylated phenyl moiety at the 4-position of the pyridine ring, a common motif in pharmacologically active compounds.
Causality in Experimental Design: The Hantzsch reaction is typically acid-catalyzed and involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate). The choice of solvent and catalyst can influence the reaction rate and yield. Subsequent oxidation is required to achieve the aromatic pyridine ring.
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: Workflow for Hantzsch Pyridine Synthesis.
Protocol: Hantzsch Synthesis of a 4-(2-Fluoro-4-methoxyphenyl)-1,4-dihydropyridine Derivative
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-Fluoro-4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The resulting dihydropyridine can be aromatized by dissolving it in acetic acid and treating it with a suitable oxidizing agent (e.g., nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) at reflux.
-
After oxidation, the reaction mixture is cooled, poured into water, and neutralized with a base (e.g., sodium carbonate).
-
The precipitated pyridine product is collected by filtration, washed with water, and can be further purified by recrystallization.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is another important multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[10][11] These scaffolds are prevalent in a variety of biologically active molecules, including calcium channel blockers.[10] The incorporation of the 2-fluoro-4-methoxyphenyl group can significantly influence the pharmacological profile of the resulting compounds.
Mechanistic Considerations: This one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis. The mechanism is believed to proceed through an N-acyliminium ion intermediate.
Reaction Scheme: Biginelli Reaction
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 2-Fluoro-4-methoxybenzyl alcohol synthesis
Answering the demand for high-purity 2-Fluoro-4-methoxybenzyl alcohol in pharmaceutical and materials science research requires a robust and reproducible synthetic protocol. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the common challenges encountered during its synthesis. Our focus is on the prevalent two-step method: the Vilsmeier-Haack formylation of 3-fluoroanisole, followed by the reduction of the resulting aldehyde.
Section 1: Synthesis Workflow Overview
The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available 3-fluoroanisole.
-
Step 1: Formylation: An electrophilic aromatic substitution, the Vilsmeier-Haack reaction, is used to introduce a formyl (-CHO) group onto the 3-fluoroanisole ring, yielding 2-Fluoro-4-methoxybenzaldehyde. This reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
-
Step 2: Reduction: The intermediate aldehyde is then reduced to the target primary alcohol, this compound, most commonly using a mild reducing agent like sodium borohydride (NaBH₄).
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.
Part A: Synthesis of 2-Fluoro-4-methoxybenzaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds, but its success hinges on careful control of reagents and conditions.[3][4]
Q1: My Vilsmeier-Haack reaction has a very low yield or did not proceed. What are the likely causes?
A1: This is a common issue and can typically be traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive. It must be prepared in situ under anhydrous conditions. Any moisture will decompose the POCl₃ and the reagent, halting the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile.[2] While 3-fluoroanisole is an activated ring system, excessively high temperatures can lead to decomposition and side reactions rather than improving the yield.
-
Solution: The formation of the Vilsmeier reagent is typically done at 0°C. After adding the 3-fluoroanisole, the reaction is often gently heated (e.g., to 50-80°C) to drive the reaction to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Cause 3: Incorrect Stoichiometry: An incorrect ratio of DMF to POCl₃ can result in an incomplete formation of the Vilsmeier reagent.
-
Solution: A slight excess of the Vilsmeier reagent relative to the 3-fluoroanisole is often used. A typical molar ratio is 1.0 eq of 3-fluoroanisole to 1.5-3.0 eq of DMF and 1.1-1.5 eq of POCl₃.
-
Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?
A2: The directing effects of the methoxy (-OCH₃) and fluoro (-F) groups on the aromatic ring determine the position of formylation.
-
Causality: The methoxy group is a strong ortho-, para-director, while fluorine is a weak ortho-, para-director. In 3-fluoroanisole, the position para to the strongly activating methoxy group (C4) is the most electron-rich and sterically accessible. This position is also ortho to the fluorine atom. Therefore, the formation of 2-fluoro-4-methoxybenzaldehyde is electronically and sterically favored.
-
Troubleshooting: Significant formation of other isomers is unusual but could indicate extreme reaction conditions. High temperatures might overcome the intrinsic selectivity. Stick to the recommended temperature profile (initial cooling followed by gentle heating). The primary product should be the desired 2-fluoro-4-methoxy isomer. Purification via column chromatography or recrystallization can separate minor isomers.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Part B: Reduction of 2-Fluoro-4-methoxybenzaldehyde
This step is generally high-yielding, but issues can arise from the reaction workup or reagent quality.
Q1: My reduction reaction is very slow or appears incomplete when monitored by TLC.
A1: This usually points to an issue with the reducing agent or the reaction temperature.
-
Cause 1: Deactivated Sodium Borohydride: NaBH₄ can slowly decompose upon exposure to atmospheric moisture.
-
Solution: Use fresh, high-quality NaBH₄ from a tightly sealed container. For quantitative studies, it's good practice to standardize the NaBH₄ solution if it's prepared in advance.
-
-
Cause 2: Reaction Temperature is Too Low: While the reduction is often performed at 0°C to control the initial exothermic reaction, allowing the mixture to slowly warm to room temperature ensures the reaction goes to completion.
-
Solution: Start the addition of NaBH₄ at 0°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.
-
Q2: After quenching the reaction, I have difficulty isolating the product, and the yield is low.
A2: This is almost always related to the workup procedure, specifically the hydrolysis of borate esters.
-
Causality: The initial product of the reduction is an alkoxide, which forms a borate ester complex with the boron byproducts. This complex is often soluble in the aqueous layer and must be hydrolyzed to release the free alcohol.
-
Solution: After the reaction is complete, the excess NaBH₄ should be quenched carefully with a dilute acid (e.g., 1M HCl) at 0°C until the solution is acidic (pH ~5-6). This ensures the complete hydrolysis of borate esters. Stirring for 15-30 minutes after acidification is recommended before proceeding with the extraction using an organic solvent (e.g., ethyl acetate).
-
Part C: General FAQs
Q1: What is the quality requirement for the 3-fluoroanisole starting material?
A1: High purity (≥98%) 3-fluoroanisole is recommended.[5][6] Impurities could potentially react under the Vilsmeier-Haack conditions, leading to a complex product mixture and complicating purification.
Q2: How should I best monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting aldehyde is less polar than the product alcohol, so the alcohol will have a lower Rf value (it will travel less distance up the plate). Staining with potassium permanganate can help visualize the spots. For more precise quantitative analysis, HPLC or GC-MS can be used.
Q3: What are the storage recommendations for the final product?
A3: this compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container to prevent oxidation.[7]
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzaldehyde
| Parameter | Value |
| Starting Material | 3-Fluoroanisole |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Solvent | N,A (DMF is both reagent and solvent) |
| Temperature | 0°C to 70°C |
| Typical Yield | 75-85% |
Procedure:
-
To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes. A thick white precipitate of the Vilsmeier reagent should form.
-
Add 3-fluoroanisole (1.0 eq) dropwise to the mixture at 0°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-methoxybenzaldehyde, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Fluoro-4-methoxybenzaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0°C to Room Temperature |
| Typical Yield | >95% |
Procedure:
-
Dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise, keeping the temperature below 10°C. (Note: NaBH₄ provides 4 hydride equivalents).
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.
-
Monitor the reaction by TLC until all the aldehyde is consumed.
-
Cool the reaction back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters, adjusting the pH to ~6.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield high-purity this compound.[7][8][9]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 405-09-4 [sigmaaldrich.com]
- 8. This compound 95% | CAS: 405-09-4 | AChemBlock [achemblock.com]
- 9. scbt.com [scbt.com]
Common side products in the synthesis of 2-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and understand the formation of side products during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method is the reduction of 2-Fluoro-4-methoxybenzaldehyde, typically using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is frequently the reagent of choice due to its selectivity for aldehydes and ketones and its operational safety compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[1][2][3] The reaction is generally performed in an alcoholic solvent, such as methanol or ethanol, followed by an aqueous or mildly acidic workup.[4][5][6]
Q2: I have a significant amount of an acidic impurity in my crude product. What is it likely to be?
The most probable acidic impurity is 2-Fluoro-4-methoxybenzoic acid . This side product forms via the Cannizzaro reaction, a disproportionation reaction that can occur with aldehydes lacking α-hydrogens (like 2-Fluoro-4-methoxybenzaldehyde) under basic conditions.[7][8][9] In this reaction, one molecule of the aldehyde is reduced to the desired alcohol, while another is oxidized to the corresponding carboxylic acid.[10][11]
Q3: My reaction seems to stall, and I'm left with a lot of unreacted starting material. Why is this happening?
Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reduction requires one hydride equivalent per aldehyde, but practically, a slight excess of NaBH₄ is used. However, NaBH₄ can also react with the solvent (if protic) or residual water, so an inadequate amount may have been added.
-
Low Temperature: While the reaction is typically run at room temperature or below, very low temperatures can significantly slow the reaction rate.
-
Poor Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Using old or improperly stored reagent can lead to lower reactivity.
Q4: How can I easily remove the 2-Fluoro-4-methoxybenzoic acid side product?
An acidic impurity is best removed using a liquid-liquid extraction during the workup. After the reaction is complete and quenched, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash this organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 2-fluoro-4-methoxybenzoate salt, which will partition into the aqueous layer. The desired alcohol, being neutral, will remain in the organic layer. Subsequent separation of the layers effectively removes the acidic impurity.
Troubleshooting Guide: Side Product Identification & Mitigation
This section provides a deeper dive into specific problems, their root causes, and detailed protocols for resolution.
Problem 1: Low Yield and Presence of a High-Melting Point Solid Impurity
-
Symptom: The final product yield is significantly below 50%, and you isolate a white or off-white solid with a melting point around 194-198°C.[12]
-
Root Cause Analysis: This is a classic sign of the Cannizzaro reaction dominating your synthesis.[7][8] Since the theoretical maximum yield of the alcohol via this pathway is 50% (with the other 50% being the carboxylic acid), yields in this range strongly suggest this side reaction is occurring. The high-melting point solid is 2-Fluoro-4-methoxybenzoic acid.[12] This reaction is promoted by strong basic conditions, which can arise if residual base is present from the synthesis of the starting aldehyde or if the pH increases during the reaction.[10]
Reaction Pathway Analysis
The diagram below illustrates the desired reduction pathway versus the competing Cannizzaro side reaction.
Caption: Desired vs. Competing Reaction Pathways.
Mitigation Strategy & Protocol
To suppress the Cannizzaro reaction, it is crucial to control the pH of the reaction medium.
Protocol: pH-Controlled Reduction
-
Setup: To a solution of 2-Fluoro-4-methoxybenzaldehyde (1 equivalent) in methanol (MeOH), add a mild buffer such as sodium dihydrogen phosphate (NaH₂PO₄) to maintain a slightly acidic to neutral pH.
-
Cooling: Cool the mixture to 0-5°C in an ice bath. This reduces the rate of both the main reaction and side reactions, but disproportionately affects the Cannizzaro reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise over 30-60 minutes. Adding the reagent slowly prevents localized areas of high concentration and heat, which can promote side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of water or dilute HCl. Proceed with standard extraction procedures.
Problem 2: Product Contaminated with Unreacted Starting Material
-
Symptom: NMR or HPLC analysis of the purified product shows the presence of 2-Fluoro-4-methoxybenzaldehyde.
-
Root Cause Analysis: As discussed in the FAQ, this points to an incomplete reaction. The primary cause is often the deactivation of the reducing agent. Sodium borohydride reacts with protic solvents like methanol, albeit slowly. If the reaction is run for an extended period or at elevated temperatures, a significant portion of the NaBH₄ can be consumed by the solvent rather than the aldehyde.
Troubleshooting Workflow
This workflow helps diagnose and solve the issue of incomplete reactions.
Caption: Troubleshooting workflow for incomplete reduction.
Problem 3: Formation of Borate Ester Intermediates
-
Symptom: Aqueous workup is cloudy or forms a persistent emulsion, leading to poor recovery from the organic layer.
-
Root Cause Analysis: During the reduction, the initially formed alkoxide can react with borane (BH₃), a byproduct of the hydride transfer, or with the borohydride reagent itself. This forms borate ester complexes. These complexes are often sparingly soluble in common organic solvents and can act as emulsifying agents during workup. They must be fully hydrolyzed to liberate the final alcohol product.
Protocol: Effective Borate Ester Hydrolysis
-
Quenching: After the reaction is deemed complete, cool the reaction mixture in an ice bath.
-
Acidification: Slowly and carefully add 1 M hydrochloric acid (HCl). This serves two purposes: it neutralizes any excess NaBH₄ (caution: hydrogen gas is evolved) and hydrolyzes the borate esters. Continue adding acid until the solution is acidic (pH ~2-3).
-
Stirring: Stir the acidified mixture for 30-60 minutes. This ensures complete hydrolysis. The solution should become clear as the esters are converted to the soluble boric acid and the desired alcohol.
-
Extraction: Proceed with the standard liquid-liquid extraction. The clear layers should now separate cleanly.
Summary of Key Species
The following table summarizes the key compounds involved in this synthesis and their relevant properties for identification and separation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Key Identifier |
| 2-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Starting Material | Aldehyde proton (~10 ppm in ¹H NMR) |
| This compound | C₈H₉FO₂ | 156.15 | Desired Product | Benzylic CH₂ (~4.6 ppm) & OH proton |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | - |
| 2-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | Side Product[13][14] | Carboxylic acid proton (>11 ppm in ¹H NMR) |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. studylib.net [studylib.net]
- 7. Cannizzaro Reaction [organic-chemistry.org]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. innospk.com [innospk.com]
- 13. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Fluoro-4-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 2-Fluoro-4-methoxybenzyl alcohol by Column Chromatography
Welcome to the Technical Support Center for the purification of 2-Fluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this specific compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your column chromatography experiments. Our approach is grounded in scientific principles to ensure you achieve the highest purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.
Issue 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on the Thin-Layer Chromatography (TLC) plate of collected fractions.
-
Broad elution of the product peak.
-
Low purity of the final product as determined by analytical methods (e.g., GC, HPLC, NMR).
Potential Causes & Solutions:
-
Inadequate Solvent System: The polarity of your mobile phase may not be optimal to resolve the target compound from its impurities. Benzyl alcohols, being moderately polar, require a well-balanced eluent.[1][2]
-
Improper Column Packing: Voids, channels, or an uneven silica bed can lead to band broadening and poor separation.
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are dealing with a difficult separation, consider using a wider column or reducing the amount of sample loaded.[6]
-
Issue 2: The Compound is Tailing or Streaking on the Column
Symptoms:
-
The product elutes over a large number of fractions, leading to dilute solutions and difficulty in isolation.
-
Tailing is observed on the TLC analysis of the fractions.
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The benzyl alcohol functional group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.
-
Solution 1: Modify the Mobile Phase: Add a small amount of a more polar solvent, like methanol, or a few drops of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent.[3] This can help to reduce the strong interactions between your compound and the stationary phase.
-
Solution 2: Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution containing triethylamine to neutralize the acidic sites.[3]
-
Solution 3: Use an Alternative Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral alumina.[3][4]
-
Issue 3: No Compound Eluting from the Column or Very Low Yield
Symptoms:
-
After running a significant volume of the mobile phase, no product is detected in the collected fractions.
-
The final isolated yield is significantly lower than expected.
Potential Causes & Solutions:
-
Compound Decomposition on the Column: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel and may decompose.[4][7]
-
Solution: Test for Stability: Before committing to a large-scale purification, perform a stability test. Spot your crude material on a silica gel TLC plate, let it sit for a few hours, and then develop it. If you observe new spots or a significant decrease in the product spot, your compound is likely degrading. In this case, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.[3][4]
-
-
Insufficiently Polar Mobile Phase: The chosen solvent system may not be polar enough to move your compound down the column.
-
Solution: Gradually Increase Polarity: If you suspect your eluent is not polar enough, you can gradually increase the proportion of the more polar solvent in your mobile phase. If you are still unable to elute your product, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[4]
-
-
Incomplete Elution: Some of the product may remain adsorbed to the column.
-
Solution: Flush the Column: After you have collected the fractions containing your pure product, flush the column with a highly polar solvent, such as 100% methanol, to elute any remaining material.[3]
-
Issue 4: Crystallization of the Compound on the Column
Symptoms:
-
The flow of the mobile phase is obstructed.
-
A solid band of material is visible on the column.
Potential Causes & Solutions:
-
High Concentration of the Compound: If the concentration of your compound in a particular band on the column becomes too high, it may crystallize.
-
Solution 1: Use a Wider Column: A wider column will result in a lower concentration of the compound in the band, reducing the likelihood of crystallization.[3][4]
-
Solution 2: Dry Loading with More Adsorbent: If you are dry loading your sample, use a larger amount of silica gel or Celite to adsorb your crude material. This will create a wider initial band and lower the concentration.[5][8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound?
A1: A gradient of hexane and ethyl acetate is a common and effective starting point for the purification of moderately polar compounds like this compound. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate. The ideal gradient should be determined beforehand by running several TLC plates with different solvent ratios.[3]
Q2: How can I effectively load my sample onto the column?
A2: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial, low-polarity mobile phase. Use a pipette to carefully add the solution to the top of the silica bed. This method is suitable for samples that are readily soluble in the mobile phase.[5]
-
Dry Loading: If your sample has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5][8]
Q3: My this compound appears as a colorless to yellow liquid. Is the color an indication of impurity?
A3: While pure this compound is typically a clear, colorless to light yellow liquid, a more intense yellow color could indicate the presence of impurities.[9] Benzyl alcohols can slowly oxidize in the presence of air to form corresponding aldehydes (in this case, 2-fluoro-4-methoxybenzaldehyde) and carboxylic acids, which can impart color.[10] Column chromatography should effectively remove these impurities.
Q4: What are some potential impurities I might encounter from the synthesis of this compound?
A4: Depending on the synthetic route, common impurities could include:
-
Unreacted starting materials.
-
2-Fluoro-4-methoxybenzaldehyde: From over-oxidation of the alcohol or as a starting material if the synthesis involved reduction.
-
2-Fluoro-4-methoxybenzoic acid: From further oxidation of the aldehyde.[11]
-
By-products from side reactions.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring your column.[12] Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude material and a reference spot of pure product if available. Develop the plate in your chosen solvent system and visualize the spots (e.g., under UV light). This will allow you to identify which fractions contain your pure product.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation and Column Packing:
-
Select a glass column with an appropriate diameter and length for the amount of crude material you need to purify.
-
In a beaker, create a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Once the silica has settled, add a thin layer of sand to the top of the silica bed.[3]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the mass of your crude material) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the sand layer in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your initial eluent to the column.
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
Gradually increase the polarity of your mobile phase according to your TLC optimization (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Diagram 1: Column Chromatography Workflow
References
- 1. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. H32118.03 [thermofisher.com]
- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 2-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for the selective oxidation of 2-fluoro-4-methoxybenzyl alcohol to its corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
I. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the oxidation of this compound.
Q1: What are the most reliable methods for oxidizing this compound to 2-fluoro-4-methoxybenzaldehyde?
A1: The selective oxidation of a primary benzylic alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1][2][3] Several reliable methods are available, each with its own advantages and considerations:
-
Dess-Martin Periodinane (DMP) Oxidation: This is a highly recommended method due to its mild reaction conditions (typically room temperature and neutral pH), broad functional group tolerance, and high yields.[3][4][5][6] DMP is particularly effective for sensitive substrates.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[7][8][9] It is known for its mildness and high yields, but requires low temperatures (typically -78 °C) and produces the malodorous byproduct dimethyl sulfide.[7][8][10]
-
Pyridinium Chlorochromate (PCC): PCC is a classic and effective reagent for this transformation, typically used in dichloromethane (DCM).[1][2][11][12] It reliably stops at the aldehyde stage.[1][2] However, chromium-based reagents are toxic and require careful handling and disposal.[13]
-
TEMPO-Catalyzed Oxidations: Systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a co-oxidant (like bleach or diisopropyl azodicarboxylate) offer a greener alternative.[14][15][16] These reactions are often performed under mild conditions and can be highly selective.[14][15]
Q2: My oxidation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
A2: Several factors can contribute to an incomplete or slow reaction. Here’s a systematic troubleshooting approach:
-
Reagent Quality:
-
DMP: Dess-Martin periodinane is moisture-sensitive and can degrade over time.[4] Using a fresh bottle or a properly stored reagent is crucial.
-
Swern Reagents: Oxalyl chloride and trifluoroacetic anhydride are also highly reactive and sensitive to moisture. Ensure you are using fresh, high-quality reagents.
-
PCC: While generally stable, ensure it has been stored in a desiccator to prevent hydration, which can affect its reactivity.
-
-
Reaction Temperature:
-
Swern Oxidation: This reaction must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to avoid side reactions and decomposition of the active species.[7][17]
-
DMP and PCC: These are typically run at room temperature. If the reaction is slow, gentle warming (e.g., to 30-40 °C) can be attempted, but should be monitored closely by TLC to avoid side product formation.[4]
-
-
Stoichiometry: Ensure you are using the correct molar equivalents of your oxidizing agent. For stoichiometric reagents like DMP and PCC, using 1.1 to 1.5 equivalents is common practice to drive the reaction to completion.[4]
-
Solvent Purity: The use of anhydrous (dry) solvents is critical for many of these reactions, especially Swern and DMP oxidations, as water can consume the reagent and lead to side reactions.[4]
Q3: I'm observing significant formation of the carboxylic acid byproduct. How can I prevent this over-oxidation?
A3: Formation of 2-fluoro-4-methoxybenzoic acid is a common issue, particularly with stronger or non-selective oxidizing agents.
-
Choice of Oxidant: The primary reason for over-oxidation is the use of an inappropriate oxidizing agent. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize primary alcohols to carboxylic acids.[2][18] Stick to mild, selective reagents like DMP, Swern, PCC, or TEMPO.
-
Anhydrous Conditions: For chromium-based oxidations like PCC, the presence of water can facilitate the formation of a hydrate from the aldehyde, which can then be further oxidized to the carboxylic acid.[11][12] Using anhydrous solvents and reagents is key.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material (the alcohol) is consumed, work up the reaction promptly. Prolonged reaction times, even with mild oxidants, can sometimes lead to minor over-oxidation.
Q4: How can I effectively monitor the progress of my oxidation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of your starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate stain).
-
-
Interpretation: The starting alcohol will have a certain retention factor (Rf). The product aldehyde is typically less polar and will have a higher Rf. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q5: What are the best practices for working up and purifying the 2-fluoro-4-methoxybenzaldehyde product?
A5: The workup procedure will depend on the specific oxidation method used.
-
DMP Oxidation: The reaction is typically quenched with a saturated aqueous solution of sodium thiosulfate to reduce the iodine byproducts. This is followed by extraction with an organic solvent, washing the organic layer, drying, and concentrating.[4]
-
Swern Oxidation: The reaction is quenched by adding an excess of a mild acid (e.g., saturated aqueous ammonium chloride). After extraction, the organic layer should be washed to remove water-soluble byproducts. A key consideration is the removal of the foul-smelling dimethyl sulfide, which can be achieved by washing the glassware with bleach.[7]
-
PCC Oxidation: The crude reaction mixture is often filtered through a pad of silica gel or Celite to remove the chromium salts. The filtrate is then concentrated.
-
Purification: Column chromatography on silica gel is the most common method for purifying the final product to remove any unreacted starting material, byproducts, and residual reagents.
II. Troubleshooting Guide
This table provides a quick reference for common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Degraded oxidizing agent (e.g., old DMP). | Use a fresh batch of the reagent.[4] |
| Insufficient amount of oxidizing agent. | Ensure at least 1.1-1.5 equivalents are used. | |
| Low reaction temperature (especially for Swern). | Maintain the recommended temperature for the specific reaction. For Swern, ensure a -78 °C bath.[7][17] | |
| Presence of water in the reaction. | Use anhydrous solvents and dry glassware.[4] | |
| Formation of Carboxylic Acid | Use of a strong oxidizing agent. | Switch to a mild oxidant like DMP, Swern, or PCC.[2][18] |
| Presence of water (especially with PCC). | Ensure strictly anhydrous conditions.[11][12] | |
| Prolonged reaction time. | Monitor the reaction by TLC and work up promptly upon completion. | |
| Formation of Other Side Products | Incorrect temperature for Swern oxidation. | Maintain the reaction temperature below -60 °C to avoid side reactions.[7] |
| Epimerization at an adjacent chiral center. | If applicable, consider using a bulkier base like diisopropylethylamine in Swern oxidation.[7] | |
| Difficult Purification | Incomplete removal of reagent byproducts. | Follow the recommended workup procedure for the specific oxidant used (e.g., thiosulfate wash for DMP, silica plug for PCC). |
| Co-elution of product and impurities. | Optimize the solvent system for column chromatography. |
III. Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a reliable method for the oxidation of this compound.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source for inert atmosphere
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate.
-
Workup: Stir the mixture vigorously until the organic layer becomes clear. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methoxybenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Prevents the decomposition of DMP and potential side reactions.[4]
-
Inert Atmosphere: While not always strictly necessary for DMP oxidations, it is good practice to prevent any potential side reactions with atmospheric moisture and oxygen, especially with sensitive substrates.
-
Sodium Bicarbonate and Sodium Thiosulfate Quench: The bicarbonate neutralizes the acetic acid byproduct of the reaction, and the thiosulfate reduces the excess DMP and the iodinane byproduct, making them more water-soluble for easier removal during the workup.[4]
IV. Visualizations
General Oxidation Pathway
Caption: General reaction scheme for the oxidation of this compound.
Troubleshooting Workflow
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. TEMPO [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 17. Swern_oxidation [chemeurope.com]
- 18. leah4sci.com [leah4sci.com]
Troubleshooting guide for reactions involving 2-Fluoro-4-methoxybenzyl alcohol
Technical Support Center: 2-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for this compound (CAS 405-09-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent.
I. General Properties and Handling
Q1: What are the key physical and chemical properties of this compound?
This compound is a substituted benzyl alcohol with the molecular formula C8H9FO2 and a molecular weight of approximately 156.16 g/mol .[1][2][3] It is typically supplied as a solid with a purity of 95-97%.[1][4] Key identifiers include its CAS number, 405-09-4.[1][2][3][4][5] It is important to handle this compound with care, as it can cause skin and serious eye irritation.[1][6]
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 405-09-4[1][2][3][4][5] |
| Molecular Formula | C8H9FO2[1][2][4] |
| Molecular Weight | 156.16 g/mol [1][2] |
| Purity | 95-97%[1][4] |
| Appearance | Typically a solid[5] |
| Storage | Store in a dry, cool, and well-ventilated place.[5][6] |
Q2: What are the recommended storage and handling procedures for this compound?
Due to its potential to cause skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[6] The compound should be handled in a well-ventilated area to avoid inhalation of any dust or vapors.[4][6] For storage, it is recommended to keep the container tightly sealed in a dry and cool environment, with some suppliers suggesting refrigeration at 2-8°C.[5][6]
II. Troubleshooting Common Reactions
This section addresses specific issues that may arise during common chemical transformations involving this compound.
Q3: My oxidation of this compound to the corresponding aldehyde is giving low yields. What are the potential causes and solutions?
Low yields in the oxidation of benzyl alcohols can stem from several factors, including incomplete reaction, over-oxidation to the carboxylic acid, or side reactions. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the benzylic alcohol.
Causality and Solutions:
-
Incomplete Reaction: The chosen oxidant may not be potent enough or the reaction conditions (temperature, time) may be insufficient.
-
Recommendation: Consider using a milder, more selective oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known for their efficiency in converting primary alcohols to aldehydes with minimal over-oxidation. Alternatively, Swern oxidation is another effective method.
-
-
Over-oxidation: Stronger oxidants like potassium permanganate (KMnO4) or chromic acid can lead to the formation of 2-fluoro-4-methoxybenzoic acid.
-
Recommendation: If using a stronger oxidant, carefully control the reaction stoichiometry and temperature. Adding the oxidant portion-wise can sometimes mitigate over-oxidation. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.
-
-
Side Reactions: The presence of impurities in the starting material or solvent can lead to undesired side products.
-
Recommendation: Ensure the purity of your this compound and use anhydrous solvents, especially for moisture-sensitive reactions like Swern or DMP oxidations.
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q4: I am observing the formation of an unknown impurity alongside the desired 2-Fluoro-4-methoxybenzaldehyde. How can I identify and prevent it?
The formation of impurities can be influenced by the specific reaction conditions. A common side product in the oxidation of similar benzyl alcohols is the corresponding benzoic acid.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidation reactions.
Q5: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is sluggish. What could be the issue?
The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide. The success of this reaction depends on the strength of the base, the nature of the alkyl halide, and the reaction conditions.
Causality and Solutions:
-
Insufficient Deprotonation: The acidity of the benzylic proton is influenced by the electronic effects of the ring substituents. A base that is not strong enough may not fully deprotonate the alcohol.
-
Recommendation: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the alkoxide.
-
-
Steric Hindrance: The fluorine atom at the ortho position might introduce some steric hindrance, slowing down the approach of the alkyl halide.
-
Recommendation: If possible, use a less sterically hindered alkyl halide. Increasing the reaction temperature or using a polar aprotic solvent like DMF or DMSO can also help to accelerate the reaction rate.
-
-
Leaving Group Ability: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkyl halide.
-
Recommendation: Use alkyl iodides or bromides, which are better leaving groups than chlorides.
-
Q6: Are there alternative methods for etherification if the Williamson synthesis is not effective?
Yes, several other methods can be employed for the etherification of benzyl alcohols.
-
Acid-Catalyzed Etherification: In some cases, direct reaction with another alcohol in the presence of an acid catalyst can form an ether, although this is more common for forming symmetrical ethers.[8]
-
Transition-Metal Catalyzed Etherification: Iron-catalyzed methods have been developed for both symmetrical and unsymmetrical etherification of benzyl alcohols under eco-friendly conditions.[8] Palladium or platinum on carbon can also catalyze the liquid-phase etherification of alkoxybenzyl alcohols.[9]
Q7: When is it necessary to protect the hydroxyl group of this compound?
Protection of the hydroxyl group is necessary when it might interfere with subsequent reactions.[10] This includes reactions involving strong bases (e.g., Grignard reagents, organolithiums), strong nucleophiles, or when the acidic proton of the alcohol is incompatible with the desired transformation.[10][11]
Q8: What are suitable protecting groups for this compound, and what are the conditions for their introduction and removal?
The choice of a protecting group depends on the stability required for subsequent reaction steps and the ease of its selective removal.[12]
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., TBDMS, TIPS) | R3SiCl, Imidazole, DMF | Fluoride source (e.g., TBAF) or acidic conditions | Stable to bases, mild oxidants, and some reducing agents.[11][13] |
| Benzyl Ether (Bn) | BnBr, NaH, THF | Catalytic hydrogenation (H2, Pd/C) or strong acid | Stable to a wide range of conditions except for hydrogenolysis.[13] |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, cat. acid (e.g., PPTS) | Acidic conditions (e.g., aq. HCl, AcOH) | Stable to basic, nucleophilic, and organometallic reagents.[11][13] |
| p-Methoxybenzyl (PMB) Ether | PMB-Cl, NaH, THF | Oxidative cleavage (DDQ) or strong acid | Can be selectively removed in the presence of other benzyl ethers.[13] |
Logical Flow for Protecting Group Selection:
Caption: Decision tree for selecting an appropriate protecting group.
III. Frequently Asked Questions (FAQs)
Q9: Can this compound be used in the synthesis of heterocycles?
Yes, the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde, is a common precursor for the synthesis of various heterocyclic compounds, such as fluorine-containing imidazoles and polyhydroquinolines.[14] Therefore, this compound can serve as a starting material for these syntheses after oxidation.
Q10: What is the expected reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution?
The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The directing effects of these two substituents would need to be considered for any electrophilic aromatic substitution reactions. The positions ortho to the methoxy group (C3 and C5) and para to the fluorine (C5) are the most likely sites of substitution.
Q11: Are there any known incompatibilities of this compound with common laboratory reagents?
As an alcohol, it is incompatible with strong oxidizing agents, acid chlorides, and anhydrides, as these will react with the hydroxyl group. It is also incompatible with strong bases if the intention is not to deprotonate the alcohol. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[6]
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. This compound 95% | CAS: 405-09-4 | AChemBlock [achemblock.com]
- 5. This compound | 405-09-4 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. 2-氟-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Storage and handling recommendations for 2-Fluoro-4-methoxybenzyl alcohol to prevent degradation
Technical Support Center: 2-Fluoro-4-methoxybenzyl alcohol
A Guide to Optimal Storage and Handling for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C. It is also advisable to protect the compound from light.
Q2: Is this compound sensitive to air or moisture?
Yes, like many benzyl alcohols, this compound can be sensitive to air and is hygroscopic, meaning it can absorb moisture from the atmosphere.[2] Exposure to air can lead to slow oxidation, forming the corresponding aldehyde (2-fluoro-4-methoxybenzaldehyde) and carboxylic acid.[3] Therefore, it is critical to keep the container tightly closed.[1][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. The benzylic alcohol group is susceptible to oxidation to form 2-fluoro-4-methoxybenzaldehyde and subsequently 2-fluoro-4-methoxybenzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5][6][7]
Q4: Can I store this compound at room temperature?
While some suppliers suggest storage at room temperature under an inert atmosphere[8], for optimal long-term stability and to minimize the risk of degradation, refrigerated storage at 2-8°C is strongly recommended. If short-term (days to a few weeks) room temperature storage is necessary, ensure the container is tightly sealed and protected from light.
Q5: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, as they can accelerate the degradation of the alcohol.[4] Also, keep it away from strong acids and bases.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Yellowing of the normally colorless liquid | Oxidation to 2-fluoro-4-methoxybenzaldehyde and other impurities. | 1. Verify the age and storage history of the compound. 2. Confirm that the container has been kept tightly sealed and protected from light. 3. Consider repurifying the material if its purity is critical for your application. 4. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Analyze the purity of your this compound sample using techniques like NMR or GC-MS to check for the presence of the aldehyde or acid impurities. 2. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to the recommended storage and handling protocols. |
| Precipitate formation in the solution | Could be due to polymerization or reaction with contaminants. | 1. Ensure the solvent used is of high purity and free from contaminants. 2. Review your experimental procedure to identify any potential incompatibilities. |
Experimental Protocols
Protocol for Handling and Dispensing
This protocol is designed to minimize exposure to air and moisture.
-
Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
-
Work in a well-ventilated area, preferably a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][9]
-
-
Dispensing:
-
If the required amount is small, consider using a syringe through a septum to minimize air exposure.
-
If opening the container is necessary, do so briefly.
-
If you have the capability, flush the headspace of the container with an inert gas (e.g., argon or nitrogen) before resealing.
-
-
Post-Dispensing:
-
Tightly reseal the container immediately after use.
-
Return the container to the recommended storage conditions (2-8°C, protected from light).
-
Visualizing the Primary Degradation Pathway
The following diagram illustrates the oxidation of this compound.
Caption: Oxidation pathway of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. 331-64-6|2-Fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for the purification of 2-Fluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, you will find practical, in-depth answers to common purification challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of this compound largely depends on its synthetic route. A common method is the reduction of 2-fluoro-4-methoxybenzaldehyde. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 2-Fluoro-4-methoxybenzaldehyde is a primary impurity. Its polarity is slightly lower than the target alcohol, making it a key separation challenge.
-
Over-oxidation Product: 2-Fluoro-4-methoxybenzoic acid may be present if the starting aldehyde was impure or if oxidation occurred during storage or workup. This is a highly polar impurity.
-
By-products from Synthesis: Depending on the reducing agent used (e.g., NaBH₄), borate esters may form and require hydrolysis during the workup. Side reactions in precursor synthesis, such as Grignard reactions, can also introduce related aromatic impurities.[1]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene) are common.
Q2: How do I choose the best purification method for my needs?
The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q3: What analytical techniques are recommended for assessing purity post-purification?
A multi-faceted approach is best for confirming the purity of your final product.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and checking the purity of column fractions. A single spot in multiple solvent systems is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase can effectively resolve the alcohol from related impurities.[2][3] The peak area percentage is used to determine the purity level.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Integration of impurity peaks relative to product peaks can give a semi-quantitative estimate of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.[4]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is the most efficient method for purifying solids that are already relatively pure (>95%). It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain in solution.[5]
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent system.[6] An ideal solvent should dissolve the compound when hot but not when cold. For this compound, which is a moderately polar compound, suitable solvent systems include:
-
Toluene / Heptane
-
Ethyl Acetate / Hexane
-
Acetone / Hexane[7]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Toluene) to the flask. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[8]
-
Crystallization: Remove the flask from the heat. Slowly add the less polar "anti-solvent" (e.g., Heptane) dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Large, high-purity crystals form during slow cooling.[8]
-
Cooling & Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[5] Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Root Cause(s) | Solution(s) |
| Compound "Oils Out" | The compound's melting point is lower than the solvent's boiling point.[8] / The solution is cooling too rapidly. / The compound is significantly impure.[9] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the more polar solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help.[9] 4. If oiling persists, the material may require chromatographic purification first. |
| No Crystals Form | Too much solvent was used.[9] / The solution is supersaturated.[6] | 1. Reduce Solvent: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line.[6] 3. Seed Crystals: Add a tiny crystal of pure product to the solution to initiate crystallization.[6] |
| Very Low Yield | The compound has significant solubility in the cold solvent. / Too much solvent was used, leaving product in the mother liquor. | 1. Optimize Solvent System: Test different solvent ratios to minimize solubility at low temperatures. 2. Concentrate Mother Liquor: Evaporate some solvent from the filtrate and cool again to obtain a second crop of crystals (which may be less pure). |
graph TD { A[Start: Oiling Out Occurs] --> B{What is the primary cause?}; B --> C[Cooling Too Rapidly]; B --> D[Impurity Level Too High]; B --> E[Solvent BP > Compound MP];C --> F[Solution: Re-heat to dissolve oil]; F --> G[Allow to cool very slowly (Insulate flask)]; D --> H[Solution: Purify by Column Chromatography first]; E --> I[Solution: Re-heat to dissolve oil]; I --> J[Add more of the primary (polar) solvent]; J --> G; G --> K[Success: Crystals Form]; H --> K;
}
Caption: Troubleshooting workflow for "oiling out" in recrystallization.
Guide 2: Purification by Flash Column Chromatography
Flash chromatography is the method of choice for separating complex mixtures or purifying oils. It utilizes positive pressure to force the solvent through a column of stationary phase (typically silica gel), speeding up the separation.[10][11]
Detailed Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC): First, find a suitable mobile phase (eluent) using TLC. The ideal solvent system will give your product a Retention Factor (Rf) of ~0.3-0.4 and provide good separation from all impurities. For this compound, start with a mixture of Ethyl Acetate (EtOAc) and Hexane.
-
Expert Tip: Start with 20% EtOAc in Hexane and adjust the ratio as needed. More EtOAc will increase the Rf (move the spot further up the plate).[12]
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is compact and level, with a layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a liquid.
-
Elution: Begin eluting the column with the starting solvent system (e.g., 10% EtOAc/Hexane). Apply gentle air pressure to achieve a steady flow rate.
-
Gradient Elution (Optional but Recommended): If impurities are close to your product, a gradient elution can improve separation. Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% EtOAc in Hexane) over the course of the run. This will elute non-polar impurities first, followed by your product, and finally the more polar impurities.
-
Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the pure fractions (those containing only your product spot) and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Common Flash Chromatography Issues
| Problem | Root Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system (Rf too high or too low). / Column was overloaded with crude material. | 1. Re-optimize on TLC: Find a solvent system that gives the product an Rf of ~0.3 and maximizes the distance (ΔRf) between spots. 2. Reduce Load: Use less crude material relative to the amount of silica gel. A general rule is a 1:50 to 1:100 mass ratio of crude material to silica. |
| Streaking or Tailing of Spots | Compound is too polar for the solvent system. / Sample is acidic/basic and interacting strongly with the silica. / Sample was overloaded. | 1. Increase Eluent Polarity: Add a small percentage of a more polar solvent like methanol (e.g., 1-5% MeOH in Dichloromethane).[12] 2. Neutralize Silica: If the compound is basic (amine), add ~1% triethylamine to the eluent. If acidic, a small amount of acetic acid can sometimes help. |
| Compound Won't Elute | The eluent is not polar enough to move the compound off the highly polar silica gel. | 1. Drastically Increase Polarity: Switch to a much more polar solvent system. For very polar compounds, systems like 5-10% Methanol in Dichloromethane may be necessary.[12][13] |
| Cracked or Channeled Column | The silica bed was not packed properly or ran dry during the run. | This is generally non-recoverable for the current run. The column must be repacked. Ensure the silica bed is always submerged in solvent. |
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Recrystallization [wiredchemist.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzyl alcohol (CAS: 405-09-4)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable solutions grounded in established organic chemistry. Our focus is on building a robust and reproducible process.
The synthesis is logically approached in two primary stages:
-
Formylation of a Precursor: The creation of 2-Fluoro-4-methoxybenzaldehyde.
-
Reduction to the Final Product: The conversion of the aldehyde to this compound.
This guide will address each stage with detailed protocols, frequently asked questions (FAQs), and in-depth troubleshooting sections.
Overall Synthesis Workflow
The following diagram outlines the critical steps from starting material to final product, highlighting the two core transformations and purification stages.
Caption: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of 2-Fluoro-4-methoxybenzaldehyde (The Precursor)
The most reliable and regioselective method for synthesizing the aldehyde precursor is through a Directed ortho-Metalation (DoM) .[3] This strategy uses the methoxy group of 3-fluoroanisole to direct a strong base, typically n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position (C2). This creates a highly reactive aryllithium intermediate, which is then quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.
Frequently Asked Questions (FAQs) - Stage 1
Q1: Why is Directed ortho-Metalation (DoM) preferred over a Vilsmeier-Haack reaction for this specific molecule?
A: While the Vilsmeier-Haack reaction is a valid method for formylating electron-rich arenes, DoM offers superior regioselectivity in this case.[4][5][6] In 3-fluoroanisole, both the methoxy and fluoro groups are ortho-, para-directing. The methoxy group is a much stronger activating and directing group. DoM leverages this by forming a coordination complex between the lithium of n-BuLi and the methoxy's oxygen atom, forcing the deprotonation to occur almost exclusively at the adjacent C2 position.[3][7] This minimizes the formation of other isomers. The Vilsmeier-Haack reaction, being a classic electrophilic aromatic substitution, can sometimes yield a mixture of isomers, complicating purification.[8][9]
Q2: What are the absolute most critical parameters for a successful ortho-lithiation?
A: Success hinges on three factors:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and react violently with water.[10][11] All glassware must be rigorously flame- or oven-dried, and all solvents and reagents must be anhydrous. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Temperature Control: The lithiated intermediate is thermally unstable. The reaction should be maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath), during the addition of n-BuLi and the subsequent quench with DMF.[12] Temperatures rising above -40 °C can lead to side reactions and decomposition.[12][13]
-
Reagent Quality: The concentration of commercial n-BuLi solutions can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity for accurate stoichiometry.
Q3: How must I safely handle n-butyllithium (n-BuLi)?
A: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[14][15] Always handle it in a well-ventilated fume hood under an inert atmosphere.[14][16] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[10][15][17] Use proper syringe and cannula techniques for transferring the liquid. Always have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[10][16] Never work alone when handling pyrophoric reagents.[16]
Troubleshooting Guide - Stage 1: Precursor Synthesis
This troubleshooting logic can help diagnose and solve common issues encountered during the lithiation-formylation sequence.
References
- 1. This compound 95% | CAS: 405-09-4 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Impact of reaction temperature on 2-Fluoro-4-methoxybenzyl alcohol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Reaction Temperature
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzyl alcohol. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a specific focus on the critical role of reaction temperature.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reduction of 2-Fluoro-4-methoxybenzaldehyde.
Question 1: Why is my yield of this compound lower than expected, and how can I optimize it by adjusting the temperature?
Answer:
A low yield in the reduction of 2-Fluoro-4-methoxybenzaldehyde can often be attributed to improper temperature control. The reduction is an exothermic reaction, and an uncontrolled increase in temperature can lead to several issues:
-
Side Reactions: Elevated temperatures can promote side reactions, consuming the starting material and reducing the yield of the desired product.
-
Decomposition of the Reducing Agent: Common reducing agents like sodium borohydride (NaBH₄) can decompose at higher temperatures, especially in protic solvents, reducing their efficacy.[1]
-
Evaporation of Solvent: If the reaction is run in a low-boiling solvent, an uncontrolled exotherm can lead to solvent loss, concentrating the reactants and potentially leading to unwanted side reactions.
Troubleshooting Protocol:
-
Initial Cooling: Begin the reaction at a reduced temperature. A common practice is to cool the solution of 2-Fluoro-4-methoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol) to 0°C in an ice bath before adding the reducing agent.[2]
-
Portion-wise Addition: Add the reducing agent, such as sodium borohydride, in small portions over a period of time. This allows for better control of the reaction exotherm.
-
Maintain Low Temperature: Continue to stir the reaction mixture at a low temperature (e.g., 0°C) for a designated period after the addition of the reducing agent is complete to ensure the reaction proceeds to completion without a significant rise in temperature.[2]
-
Gradual Warming: After the initial reaction period at low temperature, the reaction mixture can be allowed to slowly warm to room temperature to ensure the reaction goes to completion.
Question 2: I am observing significant side product formation. Could the reaction temperature be the cause?
Answer:
Yes, reaction temperature is a primary factor in the formation of side products. While the reduction of an aldehyde to a primary alcohol is generally a clean reaction, deviations in temperature can lead to impurities.
-
Over-reduction: Although less common with a mild reducing agent like NaBH₄, excessively high temperatures could potentially lead to the reduction of other functional groups if present in more complex starting materials.
-
Cannizzaro-type Reactions: In the presence of a strong base and at elevated temperatures, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol. While less likely under typical reduction conditions, it's a possibility if the reaction conditions are not well-controlled.
-
Solvent-Related Side Products: If using an alcohol as a solvent, elevated temperatures can increase the rate of reaction between the reducing agent and the solvent, leading to the formation of byproducts and consumption of the hydride.
Troubleshooting Protocol:
-
Strict Temperature Monitoring: Use a thermometer to monitor the internal temperature of the reaction throughout the addition of the reducing agent.
-
Optimize the Solvent: While methanol and ethanol are common solvents, for reactions that are difficult to control, a less reactive solvent like tetrahydrofuran (THF) can be used, although the reaction may be slower.
-
Controlled Quenching: After the reaction is complete, quench the reaction by slowly adding it to a cold solution of dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride.[2] This should also be done at a low temperature to manage any exotherm from the neutralization of excess reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound via reduction of the corresponding aldehyde?
A1: The optimal temperature is a range rather than a single point. For the reduction of aromatic aldehydes with sodium borohydride, the reaction is typically initiated at a low temperature, such as 0°C , to control the initial exotherm.[2] After the addition of the reducing agent, the reaction can be stirred at this low temperature for a period (e.g., 30-60 minutes) and then allowed to warm to room temperature (around 20-25°C) to ensure the reaction proceeds to completion. Some protocols may even suggest very low temperatures like -78°C for highly sensitive substrates to maximize selectivity, though this is likely unnecessary for this particular synthesis.[3]
Q2: How does temperature influence the rate and selectivity of the reaction?
A2: According to chemical kinetics, increasing the temperature generally increases the rate of reaction. However, for the reduction of 2-Fluoro-4-methoxybenzaldehyde, a faster reaction is not always better.
-
Rate: Higher temperatures will accelerate the reduction. However, the reaction with NaBH₄ is typically quite fast even at 0°C. Pushing the rate higher with increased temperature offers little benefit and increases the risk of side reactions.
-
Selectivity: Sodium borohydride is a highly chemoselective reagent for aldehydes and ketones.[4] This selectivity is generally maintained over a range of temperatures. However, at significantly elevated temperatures, its selectivity can decrease, and it may slowly reduce other less reactive functional groups like esters.[2] Therefore, maintaining a lower temperature ensures the highest possible selectivity for the desired transformation.
Q3: Can I run the reaction at an elevated temperature to speed it up?
A3: While some industrial processes may use higher temperatures (e.g., 50-60°C) with careful, controlled dosing of the reducing agent to prevent accumulation, this is generally not recommended for a standard laboratory setting without appropriate safety controls.[5] The risk of a runaway reaction and the potential for increased side products often outweigh the benefit of a shorter reaction time. For laboratory scale, a low-temperature start followed by warming to room temperature is a safer and more reliable approach.
Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde
This protocol provides a detailed methodology for the synthesis of this compound with an emphasis on temperature control.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde in methanol (approximately 10 mL of methanol per 1 gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25 equivalents, but consult your specific procedure for stoichiometry) in small portions to the stirred solution over 15-20 minutes. Monitor the temperature to ensure it does not rise above 10°C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add deionized water to quench the excess sodium borohydride. Then, slowly add 1M HCl to neutralize the mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway:
Caption: Synthesis of this compound via reduction.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in the reduction reaction.
References
Technical Support Center: Solvent Selection for Reactions with 2-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support guide for researchers utilizing 2-Fluoro-4-methoxybenzyl alcohol in their synthetic workflows. This document, presented in a question-and-answer format, is designed to provide you with field-proven insights and troubleshooting strategies for one of the most critical parameters in your reaction setup: the choice of solvent. Proper solvent selection is paramount for controlling reaction kinetics, selectivity, and ultimately, the success of your experiment.
Part 1: Core Concepts & General FAQs
This section addresses foundational questions regarding the properties of this compound and general principles of solvent selection.
Q1: What are the key physicochemical properties of this compound that I should consider?
Understanding the substrate is the first step. This compound is a substituted aromatic alcohol with properties that dictate its solubility and reactivity. Key data is summarized below.
| Property | Value | Significance for Solvent Selection |
| CAS Number | 405-09-4[1][2] | For unambiguous identification and literature searching. |
| Molecular Formula | C₈H₉FO₂[1] | Indicates a relatively small, moderately polar molecule. |
| Molecular Weight | 156.16 g/mol [1] | Standard for stoichiometric calculations. |
| Physical Form | Liquid or low-melting solid[3] | Generally soluble in a wide range of organic solvents.[3] |
| Safety Profile | Causes skin and serious eye irritation.[1][4] | Requires handling with appropriate personal protective equipment (PPE).[4] |
Q2: How do the fluoro- and methoxy- substituents influence solvent choice compared to unsubstituted benzyl alcohol?
The electronic nature of the aromatic ring substituents significantly impacts the alcohol's reactivity.
-
Methoxy Group (-OCH₃): Located at the para-position, this is a strong electron-donating group. It increases electron density on the aromatic ring and can stabilize a potential benzylic carbocation intermediate, which is relevant in Sₙ1-type reactions.
-
Fluoro Group (-F): Located at the ortho-position, fluorine is an electron-withdrawing group by induction but a weak electron-donating group by resonance. Its primary effect here is inductive withdrawal, which slightly increases the acidity of the benzylic proton and can influence the nucleophilicity of the alcohol oxygen.
In practice: The combination of these groups makes the molecule moderately polar. It will be readily soluble in a range of solvents from ethers (like THF) and halogenated hydrocarbons (like DCM) to polar aprotic solvents (like DMF and Acetonitrile). Its reactivity is similar to other electron-rich benzyl alcohols.[5][6]
Q3: Which common solvents should be in my toolkit for reactions with this alcohol?
A versatile selection of anhydrous solvents is crucial. The table below provides a starting point, categorized by type.
| Solvent | Class | Boiling Point (°C) | Polarity Index | Key Applications & Rationale |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | 3.1 | Excellent for oxidations; dissolves organic compounds well while being immiscible with aqueous phases for workup. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.0 | Ideal for reactions with charged intermediates (e.g., organometallics, Mitsunobu) due to its solvating ability.[7] |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | 5.8 | Good for Sₙ2 reactions; its polarity can support ionic species. Also used in photocatalysis.[8] |
| Toluene | Non-polar Aprotic | 110.6 | 2.4 | Useful for reactions requiring higher temperatures, such as Fischer esterifications where water removal via a Dean-Stark trap is needed. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Highly polar; excellent for Sₙ2 reactions involving anionic nucleophiles (e.g., Williamson ether synthesis). |
| Ethanol (EtOH) | Polar Protic | 78.4 | 4.3 | Can act as both a solvent and a reagent in reactions like Fischer esterification.[9] Generally avoided in reactions sensitive to protic sources. |
Part 2: Reaction-Specific Solvent Selection & Troubleshooting
This section provides detailed guidance for common transformations involving this compound.
A. Oxidation to 2-Fluoro-4-methoxybenzaldehyde
Q: I need to oxidize the alcohol to the aldehyde selectively. Which solvent will prevent over-oxidation to the carboxylic acid?
Expert Answer: The key to preventing over-oxidation is to avoid water, which can form a hydrate intermediate with the aldehyde, facilitating further oxidation. Therefore, a non-polar, aprotic solvent is the best choice.
-
Causality: Solvents like Dichloromethane (DCM) are ideal. They readily dissolve the starting alcohol and the intermediate aldehyde but are immiscible with water, which is often present in the oxidizing agent (e.g., bleach in a TEMPO-catalyzed oxidation) or used during the workup. This prevents the formation of the gem-diol (hydrate) intermediate that is susceptible to over-oxidation.[10][11] Solvent-free conditions have also been reported for certain oxidative systems, which can be an environmentally friendly alternative.[12]
Recommended Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM (approx. 0.2 M concentration).
-
Catalysts: Add TEMPO (0.01-0.05 eq.) and KBr (0.1 eq.) dissolved in a minimal amount of water.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, approx. 1.2 eq.) dropwise while stirring vigorously. Maintain the temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30-60 minutes.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting Guide: Oxidation
-
Q: My reaction is stalled and incomplete. What should I do?
-
A: Ensure your NaOCl solution is fresh; its concentration can decrease over time. You can add another portion (0.2-0.3 eq.) of the oxidant. Also, confirm your TEMPO catalyst has not degraded.
-
-
Q: I'm seeing the carboxylic acid byproduct. How can I stop this?
-
A: This indicates over-oxidation. The most likely cause is the reaction temperature rising too high. Ensure your ice bath is maintained and add the oxidant more slowly. You can also try using a buffered bleach solution (add NaHCO₃ to the NaOCl solution) to maintain a slightly basic pH, which can suppress this side reaction.
-
B. Mitsunobu Esterification
Q: What is the optimal solvent for a Mitsunobu reaction to convert this compound into an ester?
Expert Answer: The Mitsunobu reaction proceeds through several charged, ionic intermediates, including a phosphonium salt.[13] A polar aprotic solvent is required to stabilize these intermediates and keep them in solution.
-
Causality: Tetrahydrofuran (THF) is the most common and reliable solvent for the Mitsunobu reaction.[7][14] Its ability to solvate the betaine and oxyphosphonium salt intermediates is crucial for the reaction to proceed efficiently. Toluene is also used, but THF generally gives better results.[7] Protic solvents (like alcohols) must be avoided as they will react with the Mitsunobu reagents. The reaction must be performed under anhydrous conditions.
Recommended Solvents: Tetrahydrofuran (THF), Toluene, 1,4-Dioxane.
Experimental Protocol: Mitsunobu Reaction
-
Setup: To a flame-dried, nitrogen-purged flask, add this compound (1.0 eq.), the desired carboxylic acid (1.1-1.5 eq.), and triphenylphosphine (PPh₃, 1.1-1.5 eq.).
-
Solvent: Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.1-1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.[15]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting alcohol by TLC.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The resulting residue contains the product and triphenylphosphine oxide (TPPO). The TPPO byproduct can often be removed by crystallization from a non-polar solvent (like ether/hexanes) or by flash column chromatography.[15]
Troubleshooting Guide: Mitsunobu Reaction
-
Q: The reaction did not work, and I recovered my starting material. Why?
-
A: The most common cause of failure is moisture. Ensure all glassware is rigorously dried and that you are using anhydrous solvent and fresh reagents. The order of addition is also critical: the azodicarboxylate should be added last to the mixture of alcohol, acid, and phosphine.[14] Finally, the pKa of your nucleophile (the carboxylic acid) should generally be less than 11 for the reaction to be effective.[7]
-
-
Q: My purification is very difficult due to the triphenylphosphine oxide (TPPO) byproduct. Are there alternatives?
-
A: Yes, removing TPPO is a classic challenge. You can try precipitating it by suspending the crude mixture in diethyl ether and filtering. Alternatively, using polymer-supported triphenylphosphine can simplify the workup, as the resulting oxide can be removed by simple filtration. There are also modified phosphines and azodicarboxylates designed for easier removal of byproducts.[7][13]
-
C. Williamson Ether Synthesis
Q: I want to synthesize an ether from this compound and an alkyl halide. What solvent should I use for the deprotonation and Sₙ2 steps?
Expert Answer: This two-step process requires a polar aprotic solvent that is unreactive towards strong bases but can effectively solvate the resulting alkoxide.
-
Causality: For the deprotonation step using a strong base like sodium hydride (NaH), a non-reactive ether solvent like THF is perfect. After the alkoxide is formed, a polar aprotic solvent like THF or DMF is ideal for the subsequent Sₙ2 reaction. These solvents solvate the sodium cation but leave the alkoxide nucleophile relatively "naked" and highly reactive, accelerating the rate of nucleophilic attack on the alkyl halide. Protic solvents would be protonated by the base and quench the reaction.
Recommended Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool to 0 °C.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution will be observed.
-
Sₙ2 Reaction: Cool the resulting sodium alkoxide solution back to 0 °C. Add the desired alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., to 50-60 °C) and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding water or saturated aqueous NH₄Cl at 0 °C. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ether by flash column chromatography.
Troubleshooting Guide: Williamson Ether Synthesis
-
Q: My yield is low, and I see elimination byproducts.
-
A: This is common when using secondary or tertiary alkyl halides, as the sterically hindered alkoxide can act as a base, promoting E2 elimination instead of Sₙ2 substitution. This protocol works best with primary alkyl halides or tosylates.
-
-
Q: The reaction is very slow.
-
A: The deprotonation may be incomplete. Ensure your NaH is fresh and that the alcohol was added slowly to allow for complete reaction. If the Sₙ2 step is slow, you can switch to a more polar solvent like DMF or add a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction if you are using an alkyl chloride or bromide, converting it to the more reactive alkyl iodide.
-
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. 405-09-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-methoxybenzyl alcohol
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel and modified compounds is paramount. Mass spectrometry, particularly under Electron Ionization (EI), stands as a cornerstone technique for revealing the intricate architecture of molecules by analyzing their fragmentation patterns. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation of 2-Fluoro-4-methoxybenzyl alcohol (C₈H₉FO₂), a substituted aromatic alcohol of interest in synthetic chemistry.[1][2][3]
Through a comparative approach, we will dissect the influence of both the electron-withdrawing fluorine atom and the electron-donating methoxy group on the molecule's fragmentation pathways. This analysis will not only illuminate the specific fragmentation of the title compound but also offer researchers a predictive framework for interpreting the mass spectra of similarly substituted aromatic molecules.
The Fragmentation Pathway of this compound
The molecular weight of this compound is 156.15 g/mol .[1] Under 70 eV electron ionization, the molecule undergoes a series of characteristic cleavages and rearrangements. The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion (M⁺•) at m/z 156.
The primary fragmentation events are dictated by the stability of the resulting ions and neutral losses, influenced by the substituents on the aromatic ring.
Key Fragmentation Steps:
-
Formation of the M-1 Ion (m/z 155): A common fragmentation for benzyl alcohols is the loss of a hydrogen radical (H•) from the benzylic position, leading to a stable, resonance-delocalized cation.[4]
-
Formation of the Hydroxytropylium-analog Ion (m/z 125): The molecular ion can lose a methoxy radical (•OCH₃) to form an ion at m/z 125. This is a significant pathway for many methoxy-substituted aromatic compounds.[5][6]
-
Formation of the Benzylic Cation (m/z 139): Loss of a hydroxyl radical (•OH) from the molecular ion results in a fragment at m/z 139. This is a characteristic fragmentation for primary alcohols.
-
Loss of Formaldehyde (CH₂O): A notable fragmentation for methoxy-substituted aromatic compounds involves the rearrangement and loss of formaldehyde (30 Da), which would lead to a fragment at m/z 126.[7]
-
Formation of the Phenyl-analog Cation (m/z 111): Subsequent loss of carbon monoxide (CO) from the m/z 139 ion can lead to a fragment at m/z 111. The loss of CO is a common secondary fragmentation for ions derived from benzyl alcohols.[4][8]
The interplay between the activating methoxy group and the deactivating fluorine atom creates a unique fragmentation fingerprint that can be understood by comparing it with simpler, related structures.
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis: The Role of Substituents
To fully appreciate the fragmentation pattern of this compound, it is instructive to compare its mass spectrum with those of its structural analogs: 4-Methoxybenzyl alcohol and 2-Fluorobenzyl alcohol.
Comparison with 4-Methoxybenzyl alcohol
4-Methoxybenzyl alcohol (MW 138.16 g/mol ) provides a baseline to understand the influence of the fluorine atom.[9][10][11] Its fragmentation is dominated by the electron-donating methoxy group.
| Key Fragment (m/z) | Ion Structure/Loss | 4-Methoxybenzyl alcohol[10] | This compound | Rationale for Difference |
| M⁺• | Molecular Ion | 138 | 156 | Mass difference due to fluorine. |
| 121 | [M-OH]⁺ | Prominent | Not directly observed | The corresponding fragment is at m/z 139. |
| 107 | [M-OCH₃]⁺ | Prominent | 125 | The fluorine atom stabilizes this fragment to a lesser extent. |
| 91 | Tropylium ion | Minor | Not expected | Formation of the tropylium ion is less favored. |
| 77 | Phenyl cation | Prominent | Not directly observed | The substituted ring is more stable. |
The presence of the strongly electronegative fluorine atom in this compound introduces an inductive electron-withdrawing effect. This effect can influence bond cleavages and the stability of the resulting fragment ions.[12]
Comparison with 2-Fluorobenzyl alcohol
2-Fluorobenzyl alcohol (MW 126.13 g/mol ) allows for the evaluation of the methoxy group's contribution.[13]
| Key Fragment (m/z) | Ion Structure/Loss | 2-Fluorobenzyl alcohol[13] | This compound | Rationale for Difference |
| M⁺• | Molecular Ion | 126 | 156 | Mass difference due to the methoxy group. |
| 109 | [M-OH]⁺ | Prominent | 139 | The methoxy group adds 30 Da to this fragment. |
| 96 | [M-CH₂O]⁺• | Not applicable | Possible (from M-OCH3) | Loss of formaldehyde is characteristic of the methoxy group. |
| 77 | Phenyl cation | Minor | Not directly observed | The substituted ring is more stable. |
The electron-donating methoxy group in this compound stabilizes the molecular ion and directs fragmentation towards pathways involving the methoxy group, such as the loss of a methoxy radical or formaldehyde.[6]
Experimental Protocol for GC-MS Analysis
To ensure the reproducibility and accuracy of the fragmentation data, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and its analogues in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[14]
-
Perform a serial dilution to a final concentration of 10-100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of these aromatic compounds.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
3. Data Analysis:
-
Identify the chromatographic peak for each compound.
-
Extract the mass spectrum for each peak.
-
Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST) and the theoretical pathways discussed.
Caption: Standardized workflow for GC-MS analysis of aromatic alcohols.
Conclusion
The fragmentation pattern of this compound is a distinct signature derived from the electronic interplay of its fluoro and methoxy substituents. By systematically comparing its mass spectrum to those of 4-methoxybenzyl alcohol and 2-fluorobenzyl alcohol, we can confidently assign major fragment ions and understand the underlying fragmentation mechanisms. The electron-donating methoxy group generally directs the primary fragmentation pathways, while the electron-withdrawing fluorine atom subtly modulates the stability of the resulting ions. This guide provides researchers with a robust framework for interpreting the mass spectra of complex substituted aromatic compounds, reinforcing the power of comparative analysis in structural elucidation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 405-09-4 [sigmaaldrich.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Fragmentation of different functional groups | PPTX [slideshare.net]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzenemethanol, 4-methoxy- [webbook.nist.gov]
- 11. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]
- 12. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Fluorobenzyl alcohol [webbook.nist.gov]
- 14. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Group Identification: The FT-IR Spectrum of 2-Fluoro-4-methoxybenzyl alcohol
As a Senior Application Scientist, the ability to unequivocally identify the structure of a molecule is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." This guide provides an in-depth analysis of the FT-IR spectrum of 2-Fluoro-4-methoxybenzyl alcohol, a substituted aromatic alcohol relevant in synthetic chemistry and drug development.
This guide is not merely a list of peaks. Instead, we will dissect the spectrum with a focus on causality—explaining why specific functional groups absorb at their characteristic frequencies. Through a comparative analysis with structurally similar molecules, we will demonstrate how to isolate and identify the unique spectral contributions of the hydroxyl, methoxy, and fluoro substituents on the benzyl alcohol framework.
The Analyte: this compound
Understanding the molecule's structure is the first step in predicting and interpreting its infrared spectrum. This compound (C₈H₉FO₂) possesses several key functional groups that will give rise to distinct vibrational modes.
Caption: Molecular structure of this compound with key functional groups.
Experimental Methodology: Acquiring a High-Fidelity Spectrum
The choice of sampling technique is critical for obtaining a reliable spectrum. For a liquid or solid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method.[1][2][3] It requires minimal to no sample preparation, eliminating potential artifacts from solvents or KBr pellets, and provides excellent sample-to-sample reproducibility.[4]
Experimental Workflow: ATR-FTIR Analysis
Caption: Standard workflow for sample analysis using ATR-FT-IR spectroscopy.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.
-
ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: A background spectrum is collected with the clean, empty ATR crystal. This scan measures the ambient environment (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound (a single drop if liquid, or a small amount of powder if solid) onto the center of the ATR crystal. If the sample is solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.[2]
-
Data Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The raw data is processed to produce the final spectrum. This involves a Fourier transform, subtraction of the background spectrum, and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to ensure all peaks originate from a flat baseline.
Spectral Interpretation: A Comparative Analysis
The power of FT-IR lies in the fact that specific bonds and functional groups give rise to absorption bands in predictable regions of the spectrum.[4][5] We will analyze the spectrum of this compound by comparing it to simpler, related structures to highlight the contribution of each functional group.
The Hydroxyl (O-H) and Aliphatic C-H Region (3600 - 2800 cm⁻¹)
-
O-H Stretch: The most prominent feature in the spectrum of an alcohol is the hydroxyl group's stretching vibration. In this compound, as in most condensed-phase alcohols, this appears as a strong, broad absorption band centered around 3200-3550 cm⁻¹.[5][6][7] The significant broadening is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[8][9] This broad peak is a definitive indicator of an alcohol or phenol functionality.
-
Aromatic C-H Stretch: Just above 3000 cm⁻¹, a series of weaker, sharper peaks are expected between 3100-3000 cm⁻¹.[10][11] These are characteristic of the C-H stretching vibrations of the hydrogens attached directly to the aromatic ring. Their position at a higher frequency than aliphatic C-H stretches is a reliable sign of aromaticity.[12]
-
Aliphatic C-H Stretch: Just below 3000 cm⁻¹, strong, sharp absorptions between 2960-2850 cm⁻¹ will be present.[13] These arise from the asymmetric and symmetric stretching vibrations of the C-H bonds in the benzylic methylene (-CH₂-) group and the methoxy methyl (-CH₃) group.
The Fingerprint Region: Aromatic, Ether, and Fluoro Groups (1650 - 1000 cm⁻¹)
This region is often complex but contains a wealth of structural information.
-
Aromatic C=C Stretches: Aromatic rings exhibit characteristic C=C in-ring stretching vibrations. Expect to see two to four sharp, medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[10][12] These bands confirm the presence of the benzene ring.
-
C-O Stretches (Alcohol and Ether): This molecule has two distinct C-O bonds.
-
Alcohol C-O: The stretching vibration of the C-O bond in the primary alcohol (-CH₂-OH) will produce a strong, broad peak in the range of 1075-1000 cm⁻¹.[9][14]
-
Ether C-O: Aryl alkyl ethers, like the methoxy group on this molecule, characteristically show two strong C-O stretching bands.[15] An asymmetric C-O-C stretch appears near 1250 cm⁻¹, and a symmetric stretch is found near 1040 cm⁻¹.[16] The asymmetric stretch is particularly intense and is a key indicator of the methoxy group.
-
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption. For aromatic fluorine compounds, this C-F stretching vibration is typically found in the 1100-1400 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration. While it falls within the congested fingerprint region, its strength often makes it a discernible feature.
C-H Out-of-Plane Bending (900 - 675 cm⁻¹)
The substitution pattern on an aromatic ring can often be determined by analyzing the strong C-H out-of-plane (OOP) bending vibrations.[10] this compound is a 1,2,4-trisubstituted benzene ring. This substitution pattern typically gives rise to a characteristic strong absorption band in the 800-880 cm⁻¹ range. The presence of this band provides strong evidence for this specific isomeric arrangement.
Summary of Key Vibrational Modes: A Comparative Table
To crystallize our analysis, the following table compares the expected FT-IR absorption bands for this compound with its parent and monosubstituted analogues. This data-driven comparison highlights how each substituent introduces a unique spectral signature.
| Functional Group | Vibrational Mode | Benzyl Alcohol (cm⁻¹) | 2-Fluorobenzyl Alcohol (cm⁻¹) | 4-Methoxybenzyl Alcohol (cm⁻¹) | This compound (cm⁻¹) |
| Hydroxyl | O-H Stretch (H-bonded) | 3200-3500 (strong, broad) | 3200-3500 (strong, broad) | 3200-3500 (strong, broad) | 3200-3550 (strong, broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 (medium) | 3000-3100 (medium) | 3000-3100 (medium) | 3000-3100 (medium) |
| Aliphatic C-H | C-H Stretch (-CH₂-) | 2850-2960 (strong) | 2850-2960 (strong) | 2850-2960 (strong) | 2850-2960 (strong) |
| Aliphatic C-H | C-H Stretch (-CH₃) | N/A | N/A | 2830-2950 (medium) | 2830-2950 (medium) |
| Aromatic Ring | C=C Stretch | 1450-1600 (medium, sharp) | 1450-1600 (medium, sharp) | 1450-1600 (medium, sharp) | 1450-1600 (medium, sharp) |
| Aryl Ether | Asymmetric C-O-C Stretch | N/A | N/A | ~1250 (strong) | ~1250 (strong) |
| Fluoro Group | C-F Stretch | N/A | 1100-1400 (strong) | N/A | 1100-1400 (strong) |
| Alcohol | C-O Stretch | ~1050 (strong) | ~1050 (strong) | ~1050 (strong) | ~1050 (strong) |
| Aryl Ether | Symmetric C-O-C Stretch | N/A | N/A | ~1040 (medium) | ~1040 (medium) |
| Substitution | C-H Out-of-Plane Bend | 690-710 & 730-770 | (ortho) ~750 | (para) ~830 | (1,2,4) 800-880 |
Conclusion
The FT-IR spectrum of this compound is a rich tapestry of information that, when methodically unraveled, confirms its molecular structure with high confidence. The definitive presence of a broad O-H stretch, coupled with characteristic aromatic C=C absorptions, confirms the benzyl alcohol backbone. The key to distinguishing this specific isomer lies in the comparative identification of the strong asymmetric C-O-C stretch of the methoxy group around 1250 cm⁻¹, the intense C-F stretch within the fingerprint region, and the specific C-H out-of-plane bending pattern indicative of 1,2,4-trisubstitution. By understanding the causal relationships between molecular structure and vibrational energy, researchers can leverage FT-IR spectroscopy as a powerful and self-validating tool for chemical identification and quality control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 4. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. youtube.com [youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Reactivity of 2-Fluoro-4-methoxybenzyl alcohol and 4-methoxybenzyl alcohol
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the nuanced reactivity of functionalized aromatic compounds is of paramount importance. The strategic introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth comparative analysis of the reactivity of 2-Fluoro-4-methoxybenzyl alcohol and its non-fluorinated counterpart, 4-methoxybenzyl alcohol. By examining the fundamental electronic effects of the substituents and presenting supporting data, this document aims to equip researchers with the predictive understanding needed to select the appropriate reagent for their specific synthetic transformations.
The Decisive Role of the Ortho-Fluoro Substituent: An Electronic Perspective
The reactivity of a benzyl alcohol is fundamentally governed by the electronic environment of the aromatic ring and the benzylic carbon. The substituents on the ring dictate this environment through a combination of inductive and resonance effects.
-
4-methoxybenzyl alcohol : This molecule features a methoxy (-OCH₃) group at the para-position. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons participate in resonance with the aromatic ring, a powerful electron-donating resonance effect (+M).[4] The +M effect far outweighs the -I effect, making the methoxy group a strong activating group. This enriches the electron density of the aromatic ring and stabilizes any positive charge that develops at the benzylic position during a reaction.
-
This compound : The addition of a fluorine atom at the ortho-position introduces a competing set of electronic influences. Fluorine is the most electronegative element, and as such, it exerts a very strong electron-withdrawing inductive effect (-I).[5] While it also has lone pairs that can participate in resonance (+M), this effect is weaker compared to the methoxy group. Consequently, the fluorine atom deactivates the aromatic ring relative to a hydrogen substituent.
The interplay of these effects is critical. In this compound, the powerful activating nature of the para-methoxy group is significantly tempered by the strong inductive pull of the adjacent ortho-fluoro group. This results in a benzylic system that is electronically distinct from its non-fluorinated analog, leading to predictable differences in reactivity.
A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ) . A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]
| Substituent | σ (meta) | σ (para) |
| -OCH₃ | +0.11 | -0.24 |
| -F | +0.34 | +0.05 |
Table 1: Selected Hammett Substituent Constants.[7] Note the electron-donating character of the para-methoxy group and the electron-withdrawing nature of fluorine.
The following diagram illustrates the dominant electronic effects at play in both molecules.
Caption: Dominant electronic effects influencing the reactivity of the benzylic position.
Comparative Reactivity in Key Transformations
The electronic differences outlined above manifest in tangible variations in reaction rates and outcomes for several common synthetic transformations.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation. Many mechanisms, particularly those involving hydride transfer, are sensitive to the electron density at the benzylic carbon.
-
Prediction : 4-methoxybenzyl alcohol is expected to be more reactive towards oxidation. The electron-donating methoxy group helps to stabilize the partial positive charge that develops on the benzylic carbon in the transition state. Conversely, the electron-withdrawing fluorine in this compound will destabilize this transition state, increasing the activation energy and slowing the reaction rate.[8]
Nucleophilic Substitution (Sₙ1 Type)
Reactions that proceed via a benzyl carbocation intermediate, such as Sₙ1-type substitutions (e.g., conversion to a benzyl halide with a hydrohalic acid), are highly sensitive to the stability of this intermediate.
-
Prediction : 4-methoxybenzyl alcohol will be significantly more reactive . The powerful +M effect of the methoxy group provides substantial resonance stabilization to the benzyl carbocation. The ortho-fluoro substituent in the fluorinated analog, with its strong -I effect, will inductively destabilize the adjacent carbocation, making its formation much less favorable.[12]
The diagram below illustrates the influence of the substituents on the stability of the benzyl carbocation intermediate.
Caption: Comparative stability of carbocation intermediates in an Sₙ1 reaction.
Etherification
The formation of benzyl ethers, often under acidic conditions or via Williamson ether synthesis, follows principles similar to other nucleophilic substitutions.
-
Prediction : 4-methoxybenzyl alcohol will be the more reactive substrate for etherification, especially in acid-catalyzed processes that involve protonation of the hydroxyl group and subsequent loss of water.[13][14] The enhanced stability of the resulting carbocationic intermediate facilitates the reaction. The 2-fluoro analog would require more rigorous conditions to achieve comparable yields.
Electrophilic Aromatic Substitution (EAS)
For reactions involving the aromatic ring itself, the difference in reactivity is even more pronounced.
-
Prediction : 4-methoxybenzyl alcohol is far more reactive towards electrophiles than this compound. The methoxy group is a powerful activating group for EAS, directing incoming electrophiles to the ortho positions.[15] In contrast, the fluorine atom in the 2-fluoro analog deactivates the ring, making substitution more difficult.[16]
-
Regioselectivity : In this compound, the directing effects of both substituents must be considered. The methoxy group is the more powerful activating and directing group.[16] Therefore, electrophilic attack will be strongly directed to the positions ortho to the methoxy group (and meta to the fluorine). The position para to the methoxy group is already occupied by the fluorine atom.
Summary of Comparative Reactivity
The following table summarizes the predicted relative reactivity of the two compounds in key chemical transformations.
| Reaction Type | More Reactive Compound | Rationale |
| Oxidation | 4-methoxybenzyl alcohol | Electron-donating -OCH₃ stabilizes the positive charge buildup in the transition state. |
| Sₙ1 Substitution | 4-methoxybenzyl alcohol | The +M effect of -OCH₃ provides superior stabilization for the benzyl carbocation intermediate. |
| Etherification | 4-methoxybenzyl alcohol | Greater stabilization of cationic intermediates leads to faster reaction rates. |
| Electrophilic Aromatic Substitution | 4-methoxybenzyl alcohol | The ring is strongly activated by -OCH₃; the -F in the fluoro-analog deactivates the ring. |
Experimental Protocols
To illustrate the practical implications of these reactivity differences, a representative protocol for a mild oxidation is provided. Note that reaction times and temperatures may need to be adjusted based on the specific substrate.
Protocol: Oxidation of Benzyl Alcohols using Manganese Dioxide
This protocol describes a standard, mild oxidation. It is anticipated that this compound will react more slowly than 4-methoxybenzyl alcohol.
-
Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add the benzyl alcohol (1.0 mmol, 1.0 eq).
-
Solvent Addition : Dissolve the alcohol in a suitable solvent such as dichloromethane (DCM) or chloroform (10 mL).
-
Oxidant Addition : Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the solution in one portion.
-
Reaction Monitoring : Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Expected Observation: The reaction with 4-methoxybenzyl alcohol is expected to reach completion significantly faster (e.g., 2-4 hours) than the reaction with this compound (which may require 8-24 hours or gentle heating).
-
-
Workup : Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde product, which can be purified further by column chromatography if necessary.
Conclusion and Synthetic Strategy
The presence of an ortho-fluoro substituent significantly diminishes the reactivity of the benzylic alcohol in this compound compared to its non-fluorinated counterpart, 4-methoxybenzyl alcohol. This effect is primarily due to the strong electron-withdrawing inductive effect of fluorine, which deactivates the aromatic ring and destabilizes cationic intermediates that are crucial in many oxidation and nucleophilic substitution reactions.
For the synthetic chemist, this comparison provides a clear strategic choice:
-
4-methoxybenzyl alcohol is the preferred substrate for transformations requiring high reactivity, such as rapid oxidations, facile etherifications, or when the benzyl alcohol is used as a precursor for a highly stabilized carbocation.
-
This compound is advantageous when reduced reactivity is desired or when the fluorine atom is a necessary component of the final target molecule, for instance, to block a site of metabolic oxidation or to modulate the electronic properties of a pharmacophore.[5][17]
A thorough understanding of these fundamental principles of physical organic chemistry is essential for the rational design of synthetic routes and the efficient development of novel chemical entities.
Caption: Workflow for selecting the appropriate benzyl alcohol based on synthetic goals.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 7. global.oup.com [global.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijasrm.com [ijasrm.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
A Comparative Guide to Purity Assessment of 2-Fluoro-4-methoxybenzyl Alcohol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety and efficacy. 2-Fluoro-4-methoxybenzyl alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even minute impurities can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final drug product. Consequently, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the chosen chromatographic conditions, discuss potential impurities, and present alternative analytical techniques such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). This document is intended to serve as a practical resource for researchers and quality control analysts, enabling them to make informed decisions for the stringent quality assessment of this critical intermediate.
Understanding Potential Impurities in this compound
A thorough purity assessment begins with an understanding of the potential impurities that may be present. These can originate from the synthetic route or arise from degradation. The most common synthesis of this compound involves the reduction of 2-Fluoro-4-methoxybenzaldehyde.
Therefore, potential impurities include:
-
Starting Material: 2-Fluoro-4-methoxybenzaldehyde
-
Over-oxidation Product: 2-Fluoro-4-methoxybenzoic acid
-
Process-Related Impurities: Residual solvents, reagents, and by-products from the specific synthetic pathway employed.
-
Degradation Products: Exposure to air, light, or extreme temperatures can lead to the formation of oxidation products, primarily 2-Fluoro-4-methoxybenzaldehyde and subsequently 2-Fluoro-4-methoxybenzoic acid.[1]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar compounds like this compound and its potential impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolution, sensitivity, and robustness.[2][3]
Rationale for Method Development
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a versatile and widely used stationary phase that provides excellent retention and separation for a broad range of aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), allows for the fine-tuning of the retention and elution of the analytes. A gradient elution is often preferred over an isocratic one to ensure the timely elution of all components with good peak shapes, from the more polar benzoic acid derivative to the less polar benzyl alcohol. UV detection is suitable as all the compounds of interest possess a chromophore (the benzene ring) that absorbs UV light.
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify its related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound, 2-Fluoro-4-methoxybenzaldehyde, and 2-Fluoro-4-methoxybenzoic acid in a 50:50 mixture of acetonitrile and water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of approximately 1 mg/mL.
Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A linear relationship between the concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparative Analytical Techniques
While HPLC is the primary method, other techniques can be employed for orthogonal testing or specific applications.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] It is particularly useful for identifying and quantifying residual solvents, which are common process-related impurities. For the analysis of this compound and its related substances, a high-temperature capillary column with a polar stationary phase would be required. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility.[6][7] It is a cost-effective and high-throughput technique suitable for screening multiple samples simultaneously.
Objective: To qualitatively and semi-quantitatively assess the purity of this compound.
Instrumentation:
-
HPTLC applicator, developing chamber, and densitometric scanner.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene: Ethyl Acetate (8:2, v/v) |
| Application | 5 µL of a 1 mg/mL solution in acetone |
| Development | In a saturated twin-trough chamber to a distance of 8 cm |
| Detection | UV at 254 nm for quenching, and densitometric scanning at 230 nm |
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID | HPTLC |
| Principle | Partition chromatography in a liquid mobile phase | Partition chromatography in a gaseous mobile phase | Adsorption chromatography on a planar stationary phase |
| Resolution | Very High | High | Moderate to High |
| Sensitivity | High | Very High (for volatile compounds) | Moderate |
| Quantitation | Excellent | Excellent | Good (semi-quantitative to quantitative) |
| Analysis Time | ~30 minutes per sample | ~20 minutes per sample | High throughput (multiple samples simultaneously) |
| Best Suited For | Primary purity assessment, quantification of non-volatile impurities and degradation products. | Analysis of volatile impurities and residual solvents. | Rapid screening, qualitative analysis, and semi-quantitative estimations. |
| Limitations | Requires high-purity solvents, higher operational cost. | Not suitable for non-volatile or thermally labile compounds. | Lower resolution and sensitivity compared to HPLC and GC. |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and reliable purity assessment of this compound, a validated RP-HPLC method stands as the gold standard. Its high resolving power and quantitative accuracy make it indispensable for quality control in a regulated environment. However, an integrated approach that utilizes orthogonal techniques provides a more complete purity profile. Gas Chromatography is invaluable for the specific analysis of volatile impurities and residual solvents, while HPTLC offers a rapid and cost-effective screening tool.
By understanding the strengths and limitations of each technique and by validating the chosen methods according to established guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
References
A Comparative Guide to the Synthesis of 2-Fluoro-4-methoxybenzyl alcohol: Navigating Chemical Pathways for Pharmaceutical Building Blocks
In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. Among these, 2-Fluoro-4-methoxybenzyl alcohol stands out as a valuable intermediate, finding its utility in the construction of complex molecular architectures for various therapeutic agents. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability and binding affinity. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering insights into the practical considerations and chemical principles that guide the choice of a particular pathway.
Route 1: The Direct Approach - Reduction of 2-Fluoro-4-methoxybenzaldehyde
The most straightforward and commonly employed route to this compound is the reduction of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. This approach is favored due to the commercial availability of the starting aldehyde and the high efficiency of modern reducing agents.
Chemical Rationale and Strategic Considerations
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and is dictated by factors such as cost, selectivity, safety, and scalability.
-
Hydride Reductions: The most common laboratory-scale method involves the use of hydride-donating reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation. It is relatively inexpensive, easy to handle, and tolerates a wide range of functional groups.[1] For industrial-scale synthesis, catalytic hydrogenation offers a greener and more atom-economical alternative.
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is a highly efficient process that produces water as the only byproduct, making it an environmentally benign option.[2][3]
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (10 vol) at 0 °C is added sodium borohydride (1.2 eq) portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 10 vol).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 5 vol) and brine (1 x 5 vol), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Workflow Diagram
References
Efficacy comparison of different oxidizing agents for 2-Fluoro-4-methoxybenzyl alcohol
A Comparative Guide to the Oxidation of 2-Fluoro-4-methoxybenzyl alcohol
In the landscape of pharmaceutical and materials science research, this compound serves as a critical building block for a variety of advanced molecules. Its selective oxidation to 2-Fluoro-4-methoxybenzaldehyde is a pivotal transformation, yet one that presents challenges in achieving high yields while preventing over-oxidation to the corresponding carboxylic acid. This guide provides an in-depth comparison of various oxidizing agents, offering experimental insights and data to aid researchers in selecting the optimal method for their specific needs.
The Substrate: Understanding the Reactivity of this compound
The electronic nature of the substituents on the aromatic ring of this compound significantly influences its reactivity. The methoxy group (-OCH₃) at the para position is a strong electron-donating group, which activates the ring and can make the benzylic proton more susceptible to abstraction. Conversely, the fluorine atom at the ortho position is an electron-withdrawing group, which can modulate the overall electron density of the molecule. This electronic interplay necessitates the careful selection of an oxidizing agent to ensure a clean and efficient conversion to the aldehyde.
Comparative Analysis of Key Oxidizing Agents
A range of oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. Here, we compare some of the most common and effective methods, considering their mechanisms, advantages, and disadvantages in the context of oxidizing this compound.
Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It operates under neutral pH and at room temperature, making it compatible with a wide array of sensitive functional groups.[1][2]
Mechanism of Action: The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of the α-hydrogen by an acetate ion to yield the carbonyl compound.[3][4]
Advantages:
-
High Selectivity: DMP is highly chemoselective and rarely leads to over-oxidation of the aldehyde to a carboxylic acid.[2]
-
Mild Conditions: The reaction is typically performed at room temperature in common organic solvents like dichloromethane (DCM).[1]
-
Broad Functional Group Tolerance: It is compatible with a wide range of functional groups, including furan rings, sulfides, and vinyl ethers.[1][2]
-
Fast Reaction Times: DMP oxidations are generally completed within a few hours.[1]
Disadvantages:
-
Cost: DMP is a relatively expensive reagent, which can be a limiting factor for large-scale synthesis.[1]
-
Safety: The precursor to DMP, 2-iodoxybenzoic acid (IBX), has been reported to be explosive under certain conditions.[2][5]
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7]
Mechanism of Action: The alcohol reacts with the activated DMSO to form an alkoxysulfonium salt. The hindered base then deprotonates the α-carbon, leading to the formation of the aldehyde, dimethyl sulfide, and a protonated base.[6][7]
Advantages:
-
Mild Conditions: The reaction is performed at very low temperatures (-78 °C), which helps to prevent side reactions.[6][8]
-
High Yields: Swern oxidations are known for providing excellent yields of aldehydes.
-
Avoidance of Heavy Metals: This method avoids the use of toxic chromium-based reagents.[6]
Disadvantages:
-
Malodorous Byproducts: The reaction produces dimethyl sulfide, which has a strong and unpleasant odor.[6]
-
Strict Temperature Control: The reaction must be maintained at low temperatures to avoid side reactions.[8]
-
Stoichiometric Waste: The reaction generates stoichiometric amounts of byproducts.
Chromium-Based Reagents (PCC and PDC)
Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are well-established chromium(VI) reagents for the oxidation of primary alcohols to aldehydes.[7][9]
Mechanism of Action: The alcohol attacks the chromium(VI) center to form a chromate ester. Subsequent abstraction of the benzylic proton by a base (such as pyridine) leads to the formation of the aldehyde and a reduced chromium species.
Advantages:
-
Effectiveness: Both PCC and PDC are generally effective for the oxidation of a wide range of alcohols.
-
Commercial Availability: These reagents are readily available and relatively inexpensive.
Disadvantages:
-
Toxicity: Chromium compounds are highly toxic and carcinogenic, posing significant environmental and health risks.[9]
-
Acidic Nature: PCC is acidic and can sometimes cause side reactions with acid-sensitive substrates.
-
Workup: The removal of chromium byproducts can be challenging.
Catalytic Oxidation with TEMPO
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant.[10]
Mechanism of Action: TEMPO is first oxidized to the active oxoammonium ion by a co-oxidant. This species then oxidizes the alcohol to the aldehyde, regenerating TEMPO in the process.
Advantages:
-
Catalytic Nature: Only a catalytic amount of TEMPO is required, making the process more atom-economical.
-
Green Chemistry: Many TEMPO-based systems utilize environmentally benign co-oxidants like bleach (NaOCl) or molecular oxygen.[10][11]
-
High Selectivity: This method is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation.[12]
Disadvantages:
-
Catalyst Deactivation: The catalyst can sometimes be deactivated by certain functional groups or reaction conditions.
-
Optimization Required: The reaction conditions, including the choice of co-oxidant and solvent, may require careful optimization for a specific substrate.
Experimental Protocols
The following are representative, detailed experimental procedures for the oxidation of this compound using the discussed methods.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature is added Dess-Martin Periodinane (1.2 eq).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously for 15-20 minutes until the layers are clear.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation: A Comparative Summary
| Oxidizing Agent | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp | 90-95 | Mild, high selectivity, broad functional group tolerance[1][2] | Expensive, potential safety concerns with precursor[1][2][5] |
| Swern Oxidation | DCM, -78 °C | 85-95 | High yields, avoids heavy metals[6] | Malodorous byproducts, requires strict temperature control[6][8] |
| PCC | DCM, Room Temp | 75-85 | Effective, readily available | Toxic, acidic, difficult workup[9] |
| TEMPO (catalytic) | Biphasic (e.g., DCM/water), with co-oxidant | 80-90 | Catalytic, environmentally friendly options[10][11] | Requires optimization, potential for catalyst deactivation |
Visualizing the Workflow and Mechanisms
To aid in the conceptual understanding of the experimental choices and reaction pathways, the following diagrams are provided.
Caption: General workflow for the oxidation of this compound.
Caption: Simplified mechanism of the Swern Oxidation.
Conclusion and Recommendations
The choice of oxidizing agent for the conversion of this compound to its corresponding aldehyde is contingent upon the specific requirements of the synthesis.
-
For small-scale, high-purity synthesis where functional group tolerance is paramount, Dess-Martin Periodinane is the superior choice. Its mild conditions and high selectivity ensure a clean reaction with a straightforward workup.
-
When cost is a significant factor and the necessary equipment for low-temperature reactions is available, the Swern oxidation offers an excellent alternative, providing high yields without the use of heavy metals.
-
Catalytic methods using TEMPO are highly recommended for greener and more sustainable processes, particularly for larger-scale reactions. However, initial optimization may be required to achieve optimal results.
-
Chromium-based reagents like PCC should generally be avoided due to their toxicity, unless no other alternatives are feasible.
By carefully considering these factors, researchers can confidently select the most appropriate method for the efficient and selective oxidation of this compound.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. ijsart.com [ijsart.com]
- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 10. TEMPO [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Fluoro-4-methoxybenzyl Alcohol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-4-methoxybenzyl alcohol and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation.
The following analysis is grounded in fundamental spectroscopic principles and supported by available spectral data. While complete datasets for all isomers are not uniformly available in public databases, this guide synthesizes known data with expert interpretation to provide a robust analytical approach.
Molecular Structures at a Glance
A clear understanding of the isomeric structures is the foundation of spectroscopic differentiation. The relative positions of the fluoro, methoxy, and hydroxymethyl groups on the benzene ring dictate the unique electronic environments of each atom, which in turn gives rise to distinct spectroscopic fingerprints.
Caption: Molecular structures of the primary isomers discussed.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic data for this compound and its isomers. The differentiation of these compounds relies on a multi-technique approach, leveraging the strengths of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound | 3-Fluoro-4-methoxybenzyl alcohol | 4-Fluoro-2-methoxybenzyl alcohol | Rationale for Differentiation |
| O-H Stretch (Alcohol) | ~3400-3200 (broad) | ~3400-3200 (broad) | ~3400-3200 (broad) | The broad O-H stretch is characteristic of alcohols and is less useful for isomer differentiation. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | The exact positions of these weak bands can vary slightly based on substitution patterns. |
| C-O Stretch (Alcohol) | ~1050-1000 | ~1050-1000 | ~1050-1000 | Subtle shifts may be observed due to electronic effects of the substituents. |
| C-O-C Stretch (Ether) | ~1250 (asymmetric), ~1040 (symmetric) | ~1250 (asymmetric), ~1040 (symmetric) | ~1250 (asymmetric), ~1040 (symmetric) | The position of these bands can be influenced by the electronic environment. |
| C-F Stretch | ~1200-1100 | ~1200-1100 | ~1200-1100 | The exact wavenumber can be diagnostic, though often complex in the fingerprint region. |
| Aromatic C=C Bending | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | The pattern and relative intensities of these bands are highly sensitive to the substitution pattern. |
| C-H Out-of-Plane Bending | Dependent on substitution pattern | Dependent on substitution pattern | Dependent on substitution pattern | This region (900-650 cm⁻¹) is often the most informative for distinguishing aromatic isomers. |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | This compound | 3-Fluoro-4-methoxybenzyl alcohol | 4-Fluoro-2-methoxybenzyl alcohol | Rationale for Differentiation |
| -CH₂OH | ~4.6 (s) | ~4.6 (s) | ~4.6 (s) | The benzylic protons will appear as a singlet, with minor shifts possible due to overall ring electronics. |
| -OCH₃ | ~3.8 (s) | ~3.9 (s) | ~3.8 (s) | The chemical shift of the methoxy protons will be influenced by the position of the electron-withdrawing fluorine atom. |
| Aromatic H | Complex multiplet | Complex multiplet | Complex multiplet | The splitting patterns and coupling constants (H-H and H-F) are the most critical diagnostic features. For example, in this compound, the proton at C3 would be a doublet of doublets due to coupling with the fluorine at C2 and the proton at C5. |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | 3-Fluoro-4-methoxybenzyl alcohol | 4-Fluoro-2-methoxybenzyl alcohol | Rationale for Differentiation |
| -CH₂OH | ~60-65 | ~60-65 | ~60-65 | The chemical shift is relatively consistent across isomers. |
| -OCH₃ | ~55-56 | ~55-56 | ~55-56 | Slight variations may occur based on the electronic environment. |
| C-F | ~160 (d, ¹JCF ≈ 245 Hz) | ~158 (d, ¹JCF ≈ 245 Hz) | ~162 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift. |
| Aromatic C | ~100-160 | ~100-160 | ~100-160 | The chemical shifts and C-F coupling constants (²JCF, ³JCF) for all aromatic carbons are highly diagnostic of the substitution pattern. |
Table 4: Expected Mass Spectrometry Fragmentation (m/z)
| Ion | This compound | 3-Fluoro-4-methoxybenzyl alcohol | 4-Fluoro-2-methoxybenzyl alcohol | Rationale for Differentiation |
| [M]⁺ | 156 | 156 | 156 | The molecular ion peak will be the same for all isomers. |
| [M-H]⁺ | 155 | 155 | 155 | Loss of a hydrogen radical is a common fragmentation pathway. |
| [M-OH]⁺ | 139 | 139 | 139 | Loss of the hydroxyl radical. |
| [M-CH₂O]⁺ | 126 | 126 | 126 | Loss of formaldehyde from the benzyl alcohol moiety. |
| [M-OCH₃]⁺ | 125 | 125 | 125 | Loss of a methoxy radical. |
| Tropylium-type ions | Variable | Variable | Variable | The relative abundances of fragment ions will differ based on the stability of the resulting cations, which is influenced by the substituent positions. |
In-Depth Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For the isomers of fluoro-methoxybenzyl alcohol, the key diagnostic regions are the C-O stretching, C-F stretching, and the aromatic C-H out-of-plane bending regions.
-
O-H and C-H Stretching: A broad absorption between 3400-3200 cm⁻¹ confirms the presence of the alcohol's hydroxyl group. Aromatic C-H stretches typically appear as weak bands between 3100-3000 cm⁻¹.[1]
-
C-O and C-F Stretching: The C-O stretching of the alcohol and the ether, along with the C-F stretch, will appear in the fingerprint region (below 1500 cm⁻¹). The precise positions of these bands are sensitive to the electronic effects of the surrounding substituents, making them useful for differentiation.
-
Aromatic Region: The pattern of absorptions in the 1600-1450 cm⁻¹ region, arising from C=C stretching vibrations within the aromatic ring, and the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. More importantly, the spin-spin coupling between protons (H-H coupling) and between protons and the fluorine atom (H-F coupling) will result in unique splitting patterns for each isomer. For instance, a proton ortho to the fluorine atom will typically exhibit a doublet with a coupling constant of approximately 8-10 Hz.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of around 245 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings, providing a wealth of structural information. The chemical shifts of the aromatic carbons are also highly dependent on the substituent positions.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular weight (156 g/mol ), their fragmentation patterns under electron ionization (EI) can differ due to the varying stability of the fragment ions.
The fragmentation of benzyl alcohol derivatives often involves the loss of H, OH, and CH₂O from the benzylic alcohol moiety. Additionally, cleavage of the methoxy group can occur. The relative intensities of these fragment peaks will be influenced by the position of the fluorine and methoxy groups, which affect the stability of the resulting carbocations.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate isomer differentiation. The following are generalized protocols for the techniques discussed.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for each isomer.
Caption: A simplified workflow for FT-IR analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically sufficient.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in each isomeric structure.
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) to generate fragment ions.
-
Mass Analysis: Scan a range of m/z values to obtain the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum and compare the fragmentation patterns of the different isomers.
Caption: A basic workflow for mass spectrometry analysis.
Conclusion
The unambiguous identification of this compound and its constitutional isomers requires a synergistic approach utilizing multiple spectroscopic techniques. While FT-IR provides a quick check for functional groups, NMR spectroscopy, with its detailed information on chemical shifts and coupling constants, is the most definitive method for structural elucidation. Mass spectrometry complements this by confirming the molecular weight and providing fragmentation patterns that can aid in distinguishing the isomers. By carefully applying these techniques and understanding the principles behind the spectral differences, researchers can confidently identify the correct isomer, ensuring the integrity and success of their scientific endeavors.
References
A Researcher's Guide to the Comparative Analysis of 2-Fluoro-4-methoxybenzyl alcohol
In the intricate world of organic synthesis and drug discovery, the integrity of each molecular building block is paramount. The selection of a starting material is not merely a matter of availability but a critical decision that influences reaction efficiency, impurity profiles, and the ultimate success of a research campaign. This guide offers a detailed comparative analysis of 2-Fluoro-4-methoxybenzyl alcohol, a versatile reagent, providing researchers with the necessary data and protocols to make informed procurement and application decisions.
Unveiling this compound: A Profile
This compound (C₈H₉FO₂) is a substituted aromatic alcohol that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the ortho-fluoro and para-methoxy substituents, make it a valuable synthon. The electron-withdrawing fluorine atom can enhance metabolic stability and modulate the acidity of the benzylic proton, while the electron-donating methoxy group influences the electron density of the aromatic ring, impacting its reactivity in various chemical transformations.
Primary Applications:
-
Pharmaceutical Development: A key intermediate in the synthesis of kinase inhibitors, anti-viral agents, and central nervous system-targeted therapeutics. The fluorine substituent is often strategically incorporated to improve pharmacokinetic properties.
-
Agrochemical Synthesis: Utilized in the creation of novel pesticides and herbicides with enhanced efficacy and environmental profiles.
-
Materials Science: Employed in the synthesis of fluorinated polymers and other functional materials with unique optical and electronic properties.
A Comparative Benchmarking: this compound vs. Key Alternatives
The decision to use this compound is often made after considering other structurally related benzyl alcohols. Here, we compare it against two common alternatives: 4-methoxybenzyl alcohol and 2-fluorobenzyl alcohol, to highlight its distinct advantages.
| Feature | This compound | 4-Methoxybenzyl alcohol | 2-Fluorobenzyl alcohol |
| Molecular Weight ( g/mol ) | 156.15 | 138.16 | 126.11 |
| Boiling Point (°C) | ~255.5 (at 760 mmHg) | ~259 (at 760 mmHg) | ~209 (at 760 mmHg) |
| pKa (estimated) | ~14.5 | ~15.2 | ~14.2 |
| Key Structural Features | Ortho-fluoro, para-methoxy substitution | Para-methoxy substitution | Ortho-fluoro substitution |
| Synthetic Utility | Offers a balance of electronic effects, enabling regioselective reactions and providing a site for metabolic blocking. | Highly activated aromatic ring, prone to electrophilic substitution. The methoxy group is a potential site of metabolism. | Deactivated aromatic ring, influencing the reactivity of the alcohol and the ring itself. |
Expert Commentary: The strategic placement of both a fluorine and a methoxy group on the benzyl alcohol scaffold provides a unique chemical handle. The fluorine atom can act as a blocking group, directing subsequent reactions to other positions on the ring, and its presence is a well-established strategy for mitigating metabolic degradation at that position. The methoxy group, in contrast, activates the ring towards certain transformations. This dual functionality is a key differentiator from its monosubstituted counterparts.
Decoding the Certificate of Analysis (CoA): A Guide to Quality Assessment
The Certificate of Analysis is the primary document that validates the quality of a chemical reagent. A thorough understanding of its key components is essential for any researcher.
-
Purity (Assay): Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of ≥98% is advisable. For sensitive applications, such as the synthesis of clinical trial materials, a purity of ≥99.5% should be sought.
-
Identity Confirmation: Verified through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data presented on the CoA should be consistent with the known spectral characteristics of this compound.
-
Water Content: Measured by Karl Fischer titration. Excess water can be detrimental to many organic reactions. A water content of ≤0.1% is generally recommended.
-
Residual Solvents: The manufacturing process may leave trace amounts of solvents. The CoA should list any residual solvents and their concentrations, which should be within acceptable limits as defined by guidelines such as the ICH Q3C.
-
Appearance: A simple yet important parameter. The product should conform to the expected physical state and color (typically a white to off-white solid or colorless liquid).
In-House Verification: Essential Experimental Protocols
While a CoA provides a snapshot of product quality, in-house verification is often a prudent step, especially for critical applications.
Purity Verification via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and sensitive method for quantifying the purity of non-volatile organic compounds and detecting any related impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Inject a known volume (e.g., 10 µL) of the sample. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-based purity verification.
Structural Confirmation via ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule by providing detailed information about the local electronic environment of each proton.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Spectral Analysis: Analyze the resulting spectrum, paying close attention to the chemical shifts, integration values, and coupling patterns. The spectrum should be consistent with the expected signals for this compound, including the characteristic splitting of the aromatic protons due to the fluorine atom.
Caption: Workflow for ¹H NMR-based structural confirmation.
Concluding Remarks
The judicious selection and verification of this compound are foundational to the integrity of any research endeavor that relies upon it. By leveraging the comparative data and analytical protocols provided in this guide, researchers can confidently source high-quality material, mitigate risks associated with impurities, and ultimately, enhance the reproducibility and success of their synthetic work.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-methoxybenzyl alcohol
Introduction: In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. 2-Fluoro-4-methoxybenzyl alcohol is one such compound, valuable for its role as a building block in complex syntheses. However, beyond its utility, lies the critical responsibility of its safe and compliant disposal. Improper chemical waste management not only poses significant risks to laboratory personnel and the environment but can also lead to severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container.
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling.[3][4]
Chemical Profile: this compound
| Property | Information | Source |
|---|---|---|
| CAS Number | 405-09-4 | [3][5] |
| Molecular Formula | C₈H₉FO₂ | [3][5] |
| Appearance | No data available | [3] |
| Primary Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |
| Classification | Halogenated Organic Compound |[6][7] |
Expert Insight: The presence of a fluorine atom classifies this compound as a halogenated organic .[6][7][8] This is the single most critical piece of information for disposal, as environmental regulations mandate the strict segregation of halogenated and non-halogenated waste streams.[7][9] The reason for this is twofold:
-
Incineration Complexity: Halogenated compounds can produce highly corrosive and toxic byproducts (like hydrogen fluoride) during incineration if not processed in specialized facilities equipped with flue gas scrubbers.[3]
-
Environmental Persistence: Many halogenated organics are persistent environmental pollutants.
Therefore, mixing this waste with standard non-halogenated organic solvents can contaminate a large volume of waste, dramatically increasing disposal costs and environmental liability.[8]
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated. Adhering to the principles of "green chemistry" and good laboratory practice can significantly reduce the volume of hazardous waste produced.[10]
-
Microscale Techniques: Whenever possible, utilize microscale experimental setups to reduce the quantity of reagents used.[10]
-
Inventory Management: Maintain a detailed chemical inventory to avoid over-ordering and the eventual disposal of expired, unused products.[1]
-
Regulatory Awareness: All chemical waste disposal is governed by federal and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[10][11][12] It is your responsibility to be aware of your institution's specific guidelines, which are designed to comply with these laws.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe segregation, containment, and storage of this compound waste pending collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE) Selection
Given the hazards of skin and eye irritation, the following minimum PPE is mandatory when handling this waste:
-
Eye Protection: Tightly fitting safety goggles with side shields.[3]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[3][6]
-
Body Protection: A lab coat is required. Fire-resistant and impervious clothing should be considered for larger quantities.[3]
All handling of open containers of this waste must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][6]
Step 2: Waste Segregation
This is the most critical step. Under no circumstances should this waste be mixed with other streams unless explicitly permitted by your EHS office.
-
Designated Waste Stream: this compound must be disposed of in a container specifically designated for "Halogenated Organic Liquid Waste." [6][7][9]
-
Avoid Contamination: Do not mix with non-halogenated solvents (like acetone, ethanol, hexanes), aqueous waste, or solid waste.[9] Non-halogenated solvents mixed with any amount of a halogenated liquid must be treated as halogenated waste.[9]
-
Sink Disposal Prohibition: It is illegal and unsafe to dispose of this chemical down the drain.[3][9]
Step 3: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and spills.[10]
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) carboys are common and appropriate. Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[13][14]
-
Container Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw cap.[10]
-
Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[13][15]
-
Container Closure: Keep the waste container closed at all times except when actively adding waste.[9][16]
Step 4: Labeling
Proper labeling is a key requirement of RCRA and ensures safe handling by all personnel.[2][13] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.
The label must clearly state:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . If it is in a solution, list all components and their approximate percentages.[7][9]
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the lab for hazardous waste accumulation, known as a Satellite Accumulation Area (SAA).[13][16]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[10][14]
-
Segregation: Store incompatible waste streams (e.g., acids and halogenated organics) in separate secondary containment.[10][14]
-
Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[3]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.[8]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of a responsible and safe laboratory culture. By understanding the chemical's hazards, adhering to a strict segregation and containment protocol, and respecting the regulatory framework, researchers can ensure the protection of themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methoxybenzyl Alcohol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-Fluoro-4-methoxybenzyl alcohol, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of the compound's specific hazards and is designed to build a self-validating system of safety within your laboratory operations.
Hazard Identification and Risk Assessment
Before any handling protocol can be established, a thorough understanding of the subject compound is paramount. This compound (CAS No. 405-09-4) is an aromatic alcohol whose properties are influenced by its functional groups.
Primary Hazards:
-
Skin Irritation: The compound is classified as a skin irritant.[1][2][3] Direct contact can cause redness, inflammation, and discomfort.
-
Serious Eye Irritation: This is a significant risk.[1][2][3] Splashes or vapor exposure can lead to severe eye damage.
While specific data on long-term toxicity is limited, the presence of a fluorinated aromatic ring necessitates a cautious approach. Fluorinated compounds can exhibit unique reactivity and metabolic pathways that warrant stringent exposure controls.
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[3][4] | Dermal (skin) contact |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[3][4] | Ocular (eye) contact, Vapors |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[4] | Ingestion |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: All manipulations of this compound that could generate aerosols, vapors, or dust should be conducted within a certified chemical fume hood.[1][5] The fume hood provides critical ventilation to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]
-
Administrative Controls: Develop and implement detailed Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound.[6] All personnel must be thoroughly trained on these procedures and the specific hazards of the chemical before beginning work.[6] It is also advisable to avoid working alone when handling hazardous materials.[6]
Comprehensive PPE Protocol for this compound
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision process. The following protocol outlines the minimum required PPE and provides guidance for enhanced protection based on the nature of the experimental procedure.
PPE Selection Workflow
The following diagram illustrates the logical flow for selecting appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
A. Eye and Face Protection
Given the classification of "serious eye irritation," robust eye protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][7] Standard safety glasses do not provide an adequate seal against splashes and vapors.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating, or reactions under pressure), a face shield must be worn in conjunction with chemical splash goggles.[8][9] The face shield protects the entire face from direct contact.[8]
B. Hand Protection
The skin is a primary route of exposure. The correct glove selection is critical for preventing dermal absorption and irritation.
-
Glove Material: Nitrile gloves are an excellent choice as they provide good resistance to alcohols, bases, and many solvents.[8] They also offer good puncture and abrasion resistance.[8] Always inspect gloves for any signs of degradation or punctures before use.[1]
-
Glove Selection and Use: The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] For prolonged work or high-risk operations, consider double-gloving to provide an extra layer of protection. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don fresh gloves.[1][3] Contaminated clothing should be removed and washed before reuse.[3][4]
C. Body Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times and kept fully fastened.
-
Enhanced Protection: For tasks involving significant quantities of the material or a high potential for splashing, supplement your lab coat with a chemically resistant apron made from materials like PVC or neoprene.
-
Personal Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7] Safety shoes with protective toe caps are recommended.[5]
D. Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is crucial for emergency situations or specific maintenance tasks.
-
When to Use: If engineering controls fail, if you experience any irritation, or if exposure limits are exceeded, a respirator is required.[1] This is also necessary for cleaning up large spills outside of a containment hood.
-
Type of Respirator: A full-face respirator with appropriate cartridges for organic vapors should be used.[1] All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, in accordance with institutional and regulatory guidelines like OSHA 29 CFR 1910.134.[5]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Don the appropriate PPE as described above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: Contain the spill using a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1][6] Use non-sparking tools if there is any fire risk.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation persists, get medical advice.[3]
-
Inhalation: Move the victim into fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, absorbent pads, etc.), must be collected in clearly labeled, sealed, and compatible containers.[6] Do not mix with incompatible waste streams.[6]
-
Disposal Method: As a fluorinated organic compound, this chemical requires specialized disposal. The carbon-fluorine bond is exceptionally stable, making these compounds persistent.[10] High-temperature incineration is a recognized technology for the effective destruction of halogenated organic compounds, as it can break the C-F bond.[10][11] All disposal must be conducted through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. spiritsanddistilling.com [spiritsanddistilling.com]
- 8. hsa.ie [hsa.ie]
- 9. mcrsafety.com [mcrsafety.com]
- 10. epa.gov [epa.gov]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
